molecular formula C9H8N2O2 B1404940 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid CAS No. 933717-06-7

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Cat. No.: B1404940
CAS No.: 933717-06-7
M. Wt: 176.17 g/mol
InChI Key: GLFUOZIJJSLQTD-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 933717-06-7) is a high-purity chemical building block for research and development. This compound belongs to the 7-azaindole family, a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling diverse interactions with biological targets . It is supplied with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol . As a carboxylic acid-functionalized heterocycle, it serves as a key synthetic intermediate for the preparation of amides and esters via coupling reactions, or for further functionalization of the pyrrolopyridine core. This makes it highly valuable in drug discovery projects, particularly for the synthesis of potential kinase inhibitors and other small molecule therapeutics . The product requires careful handling and storage, sealed in dry conditions at 2-8°C to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7(9(12)13)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFUOZIJJSLQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933717-06-7
Record name 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a significant heterocyclic motif in medicinal chemistry and drug discovery. The 7-azaindole framework is recognized as a privileged structure, serving as a bioisostere for indole and purine systems, which allows for fine-tuning of physicochemical properties such as solubility, pKa, and lipophilicity[1]. This guide provides a comprehensive analysis of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. By leveraging data from closely related analogues and fundamental spectroscopic principles, this document offers predicted spectral data and detailed interpretation for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and insights presented herein are intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of novel 7-azaindole derivatives.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered substantial interest in pharmaceutical research. Its structure is found in a variety of biologically active molecules, including kinase inhibitors for cancer therapy[2][3]. The strategic placement of a nitrogen atom in the six-membered ring modifies the electron distribution and hydrogen bonding capabilities compared to its indole counterpart, often leading to improved biological activity and pharmacokinetic profiles[1].

The title compound, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, incorporates two key functional groups onto this core: a methyl group at the 2-position and a carboxylic acid at the 3-position. These substituents are expected to modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions, making a thorough spectroscopic characterization paramount for its unambiguous identification and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, would provide a complete picture of its structure.

Experimental Protocol: Acquiring High-Quality NMR Data

Rationale: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds containing carboxylic acid and N-H functionalities. Furthermore, the acidic proton of the carboxylic acid and the N-H proton of the pyrrole ring are more likely to be observed as distinct signals in DMSO-d₆, as proton exchange is slower than in protic solvents like methanol-d₄. A concentration of 10-20 mg/mL is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 15 mg of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and dissolve it in 0.75 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to 0-200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform HSQC and HMBC experiments to definitively assign proton and carbon signals and to establish connectivity across the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the known spectra of 2-methyl-1H-pyrrolo[2,3-b]pyridine[4][5] and the expected electronic effects of the C3-carboxylic acid group.

Table 1: Predicted ¹H NMR Data for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~12.5br s-
NH (H1)~11.8br s-
H4~8.2ddJ = 8.0, 1.5
H6~8.0ddJ = 4.8, 1.5
H5~7.1ddJ = 8.0, 4.8
CH₃ (C2)~2.5s-

Interpretation:

  • COOH and NH Protons: The carboxylic acid and N-H protons are expected to be highly deshielded, appearing as broad singlets at very low field due to their acidic nature and hydrogen bonding with the DMSO solvent.

  • Pyridine Ring Protons (H4, H5, H6): These protons form an AMX spin system. H4 will be a doublet of doublets due to coupling with H5 and a weaker four-bond coupling to H6. H6 will also be a doublet of doublets from coupling to H5 and H4. H5 will appear as a doublet of doublets with larger coupling constants from its ortho relationships with H4 and H6. The deshielding effect of the adjacent nitrogen atom places H6 at a lower field than H5.

  • Methyl Protons: The methyl group at C2 is attached to an sp²-hybridized carbon and will appear as a sharp singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from general chemical shift trends for pyridine and pyrrole systems and the influence of the methyl and carboxyl substituents[6][7].

Table 2: Predicted ¹³C NMR Data for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O~165
C7a~148
C6~142
C2~135
C4~128
C5~118
C3a~115
C3~110
CH₃~14

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field.

  • Aromatic Carbons: The chemical shifts of the carbons in the bicyclic system are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents. The carbons adjacent to nitrogen (C7a and C6) are expected to be significantly deshielded. The presence of the electron-withdrawing carboxylic acid group will influence the chemical shifts of the pyrrole ring carbons (C2, C3, C3a).

  • Methyl Carbon: The methyl carbon will be the most shielded, appearing at the highest field.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Rationale: ATR-IR is a modern, rapid, and convenient method that requires minimal sample preparation. It is ideal for obtaining the IR spectrum of a solid sample without the need for preparing KBr pellets.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The predicted IR spectrum is based on the characteristic frequencies of N-H, O-H, C=O, and aromatic C-H and C=C bonds[8]. The gas-phase IR spectrum of the parent 7-azaindole has been extensively studied and provides a solid foundation for these predictions[8].

Table 3: Predicted Major IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityComments
O-H (Carboxylic Acid)3300-2500BroadVery characteristic broad absorption due to hydrogen bonding.
N-H (Pyrrole)~3100MediumOften appears as a shoulder on the broad O-H stretch.
C-H (Aromatic)3100-3000Medium-WeakStretching vibrations of the ring C-H bonds.
C=O (Carboxylic Acid)~1700StrongCarbonyl stretch, potentially lowered due to conjugation and H-bonding.
C=C, C=N (Aromatic)1600-1450Medium-StrongRing stretching vibrations.

Interpretation: The most telling feature in the IR spectrum will be the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid O-H group. Superimposed on this will be the N-H stretch of the pyrrole ring. A strong, sharp absorption around 1700 cm⁻¹ will confirm the presence of the carbonyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can offer clues about the structure.

Experimental Protocol: Electrospray Ionization (ESI)

Rationale: ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, clearly indicating the molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • High-Resolution MS (HRMS): For an unambiguous determination of the elemental composition, perform HRMS analysis.

Predicted Mass Spectrum

The molecular formula of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is C₉H₈N₂O₂.

Table 4: Predicted m/z Values in ESI-MS

IonPredicted m/z (Exact Mass)Comments
[M+H]⁺177.0659Protonated molecule (Positive ion mode)
[M-H]⁻175.0513Deprotonated molecule (Negative ion mode)
[M+Na]⁺199.0478Sodium adduct (Positive ion mode)

Predicted Fragmentation Pattern (Electron Ionization - EI-MS): While ESI is preferred for molecular weight determination, EI-MS would induce fragmentation, providing structural information. A characteristic fragmentation pathway for indole derivatives is the loss of HCN[9]. For this molecule, key fragments would likely include:

  • Loss of H₂O (m/z 158): From the carboxylic acid.

  • Loss of COOH radical (m/z 131): A common fragmentation for carboxylic acids.

  • Loss of CO₂ (m/z 132): After rearrangement, leading to the 2-methyl-7-azaindole fragment. This fragment would likely be a prominent peak in the spectrum.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is achieved by integrating the data from all spectroscopic techniques.

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information cluster_2 Structural Elucidation MS Mass Spectrometry (ESI & HRMS) MW Molecular Weight & Elemental Formula MS->MW Provides IR IR Spectroscopy (ATR) FG Functional Groups (-COOH, -NH, Ar) IR->FG Identifies NMR NMR Spectroscopy (¹H, ¹³C, 2D) CONN C-H Framework & Connectivity NMR->CONN Determines Structure Final Structure Confirmation: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid MW->Structure FG->Structure CONN->Structure

Caption: Workflow for structural elucidation.

Conclusion

The structural characterization of novel compounds like 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a foundational step in the drug discovery process. This guide has provided a detailed, predictive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this molecule. By understanding the principles behind each technique and the rationale for specific experimental choices, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of their synthesized compounds. The predicted data tables and interpretations serve as a valuable benchmark for scientists working with this and related 7-azaindole scaffolds.

References

  • Merten, C., Grassin, C., & Santoro, E. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 58(82), 11556-11559. [Link]

  • MySkinRecipes. (n.d.). METHYL 2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9222, 1H-Pyrrolo(2,3-b)pyridine. Retrieved February 3, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1531-1538. [Link]

  • Chen, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Gillespie, J. R., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(8), 2195-2207. [Link]

  • El-Ghanam, A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Negrie, M., et al. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 104(9), 3959-4000. [Link]

  • Merten, C., Grassin, C., & Santoro, E. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. [Link]

  • Zhang, Y., et al. (2024). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed Radical-Ionic [2 + 1] and [2 + 2] Cycloadditions. Journal of the American Chemical Society, 146(4), 2636-2647. [Link]

  • Lapinski, L., et al. (1998). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions, 94(2), 239-245. [Link]

  • Lecointre, G., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 138. [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7823-7840. [Link]

  • Mollaamin, F., et al. (2022). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1H-and 13C-NMR chemical shifts for compound 7. Retrieved February 3, 2026, from [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). American Chemical Society. Retrieved February 3, 2026, from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved February 3, 2026, from [Link]

Sources

Comprehensive Solubility Profiling: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, physicochemical properties, and experimental protocols for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 933717-06-7). It is designed for researchers requiring precise data for formulation, assay development, and chemical synthesis.

Executive Summary

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a critical 7-azaindole derivative often employed as a scaffold in the development of kinase inhibitors (e.g., JAK, FGFR). Its solubility behavior is dominated by its amphoteric nature , possessing both a basic pyridine nitrogen and an acidic carboxylic acid.

Effective handling requires understanding its "U-shaped" pH-solubility profile:

  • High Solubility: In acidic (pH < 2) and basic (pH > 8) aqueous media.

  • Low Solubility: In neutral to slightly acidic media (pH 4–6), where the neutral or zwitterionic species predominates.

  • Stock Solvents: DMSO is the gold standard; alcohols (methanol/ethanol) are viable alternatives for specific applications.

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for predicting solubility behavior.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 176.17 g/mol Low MW facilitates dissolution but crystal packing energy (lattice energy) can limit it.
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)Planar, aromatic system capable of

-stacking, reducing aqueous solubility.
Acidic Group Carboxylic Acid (-COOH)pKa ~3.5 - 4.0 (Predicted). Ionizes to -COO⁻ at high pH, drastically increasing solubility.
Basic Group Pyridine Nitrogen (N-7)pKa ~4.6 - 5.0 (Predicted). Protonates to NH⁺ at low pH, increasing solubility.
Lipophilicity (LogP) ~1.3 (Estimated)The 2-methyl group adds lipophilicity compared to the parent 7-azaindole (LogP ~0.8), slightly reducing water solubility.

Technical Insight: The 2-methyl group exerts a steric and electronic effect that may disrupt the strong hydrogen-bonded dimers often seen in simple carboxylic acids, potentially making this derivative more soluble in organic solvents than its non-methylated parent.

Solubility Profile & Solvent Selection

Aqueous Solubility (pH Dependent)

The compound exhibits a classic pH-dependent solubility profile characteristic of ampholytes.

  • pH < 2 (Simulated Gastric Fluid): Soluble. The pyridine nitrogen is protonated (

    
    ), and the carboxylic acid is neutral (
    
    
    
    ). The net positive charge drives solvation.
  • pH 4 – 6 (Intestinal/Assay Media): Poor Solubility (< 0.1 mg/mL). The compound exists largely in its neutral unionized form or zwitterionic state (depending on the exact pKa gap). This is the "isoelectric trough" where precipitation is most likely.

  • pH > 8 (Basic Buffers): Soluble. The carboxylic acid deprotonates (

    
    ), and the pyridine nitrogen is neutral. The net negative charge ensures high solubility.
    
Organic Solvent Compatibility

For preparing stock solutions (typically 10–100 mM):

SolventSolubility RatingUsage Recommendation
DMSO High (> 50 mg/mL) Primary Choice. Universal stock solvent for biological assays. Hygroscopic; store under inert gas.
Methanol Moderate/HighGood for chemical synthesis or LC-MS sample preparation.
Ethanol ModerateSuitable for specific formulations; heating may be required for saturation.
Acetonitrile ModerateUseful for HPLC mobile phases; less effective for high-concentration stocks.
Water Low (at neutral pH)Avoid for stock solutions. Use only buffered aqueous systems at controlled pH.

Visualization: Solubility Mechanics

Diagram 1: pH-Dependent Ionization & Solubility Species

This diagram illustrates the dominant chemical species across the pH scale, dictating the solubility "U-Curve."

IonizationProfile Acidic Acidic Medium (pH < 2) Species: Cationic (+) Solubility: HIGH (Pyridine-H+, COOH) Neutral Neutral/Isoelectric (pH 4-6) Species: Neutral / Zwitterion Solubility: LOW (Precipitation Risk) (Pyridine, COOH) Acidic->Neutral  Deprotonation of Pyridine N   (pKa ~ 4.6) Basic Basic Medium (pH > 8) Species: Anionic (-) Solubility: HIGH (Pyridine, COO-) Neutral->Basic  Deprotonation of Carboxyl   (pKa ~ 3.5)

Caption: The ionization states of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid shift from cationic to neutral to anionic as pH increases, creating a solubility window that is lowest at near-neutral pH.

Diagram 2: Solvent Selection Workflow

A decision tree for selecting the correct solvent system based on the experimental stage.

SolventWorkflow Start Start: Define Application Decision Is this for Biological Assay or Chemical Synthesis? Start->Decision Bio Biological Assay (Cell/Enzyme) Decision->Bio Chem Chemical Synthesis (Reaction/Purification) Decision->Chem Stock Prepare Stock in DMSO (10 - 100 mM) Bio->Stock ChemSolv Solvents: Methanol, Ethanol, DMF, or Chlorinated Solvents Chem->ChemSolv Dilution Dilution Step Stock->Dilution AqBuffer Aqueous Buffer Selection Dilution->AqBuffer LowpH Acidic Buffer (pH < 4) (e.g., Citrate) AqBuffer->LowpH Stable HighpH Basic Buffer (pH > 8) (e.g., Tris/Carbonate) AqBuffer->HighpH Stable NeutpH Neutral Buffer (pH 7.4) RISK: Precipitation AqBuffer->NeutpH Check Conc. (< 10 µM)

Caption: Workflow for selecting solvents. Note the critical risk warning for neutral buffers in biological assays.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute saturation solubility at equilibrium. This is the "gold standard" for formulation data.

  • Preparation: Weigh approximately 2–5 mg of solid 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2, or SIF pH 6.8).

  • Equilibration:

    • Cap tightly and place on an orbital shaker or thermomixer at 25°C (or 37°C for biorelevant data).

    • Shake at 500–700 RPM for 24 to 48 hours .

    • Visual Check: Ensure undissolved solid remains. If the solution is clear, add more solid until a suspension persists.

  • Separation: Centrifuge the samples at 10,000 RPM for 10 minutes (or filter using a 0.22 µm PVDF filter, pre-saturated to avoid drug adsorption).

  • Quantification:

    • Dilute the supernatant with Mobile Phase (e.g., 50:50 Acetonitrile:Water).

    • Analyze via HPLC-UV (detection typically at 254 nm or 280 nm) against a standard curve prepared from a DMSO stock.

Protocol B: Kinetic Solubility (High-Throughput)

Purpose: To estimate solubility during early screening, mimicking the addition of a DMSO stock to an assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Add the DMSO stock to the aqueous buffer (e.g., PBS pH 7.4) to achieve a final concentration sequence (e.g., 1, 10, 50, 100 µM). Ensure final DMSO concentration is < 1-2%.

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure turbidity using a nephelometer or UV-plate reader (absorbance at 620 nm indicates precipitation).

  • Result: The "Kinetic Solubility Limit" is the concentration immediately preceding the onset of turbidity.

Troubleshooting & Optimization

  • Precipitation in Assays: If the compound precipitates upon dilution into neutral media (pH 7.4), consider using a co-solvent (e.g., 5% PEG400 or cyclodextrins) to maintain solubility, or verify if the assay can tolerate a slightly higher or lower pH.

  • Hygroscopicity: The carboxylic acid moiety can attract moisture. Store the solid in a desiccator at -20°C.

  • DMSO Freeze/Thaw: Repeated freeze-thaw cycles of DMSO stocks can absorb water, causing the compound to crash out inside the stock vial. Aliquot stocks into single-use vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10154191, 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Gai, F., et al. (1994). Monophotonic Ionization of 7-Azaindole, Indole, and Their Derivatives.[1] Journal of Physical Chemistry. Retrieved from [Link]

  • Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation.[2] Organic Chemistry Data.[3][4][5][6] Retrieved from [Link]

Sources

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid target identification studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Target Identification & Validation Strategies for 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads

Executive Summary: The 7-Azaindole Privilege

In modern kinase inhibitor discovery, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (also referred to as 2-methyl-7-azaindole-3-carboxylic acid) represents a high-value "privileged fragment."[1] Unlike random screening hits, this scaffold possesses an intrinsic affinity for the ATP-binding cleft of protein kinases due to its 7-azaindole core, which mimics the purine ring of ATP.

This guide details the technical roadmap for Target Identification (Target ID) and Validation for this specific chemotype. It moves beyond simple screening, focusing on the causal mechanisms of binding, fragment-based deconvolution, and chemoproteomic workflows required to transition this fragment from a chemical intermediate to a potent, selective inhibitor (e.g., for CDK9, FGFR, or CSF1R).

Structural Basis of Targetability

To successfully identify targets for this molecule, one must first understand why it binds. The 7-azaindole scaffold acts as a bidentate hinge binder .[1][2][3]

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (typically the Gatekeeper+1 residue).

  • N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide (typically the Gatekeeper+3 residue).

  • C3-Carboxylic Acid: This moiety is critical. In fragment screening, it often forms electrostatic interactions (salt bridges) with conserved lysines (e.g., catalytic Lys) or solvent-front residues. In lead optimization, it serves as the vector for growing the molecule into the "ribose pocket" or solvent channel.

Diagram 1: The Hinge-Binding Interaction Map

HingeBinding cluster_0 Target Interaction Logic Scaffold 2-Methyl-7-azaindole Scaffold Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bond Donor (N1-H) Lysine Catalytic Lysine (Salt Bridge) Scaffold->Lysine C3-Carboxylic Acid (Electrostatic) Hinge->Scaffold H-Bond Acceptor (N7)

Caption: Mechanistic interaction map showing the bidentate hydrogen bonding pattern that defines the 7-azaindole scaffold's affinity for kinase ATP pockets.

Workflow 1: Biochemical Target Deconvolution

When starting with 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the primary challenge is its moderate affinity (typical for fragments,


 in 

range). Standard IC

assays may miss weak interactions. The following protocols are the industry standard for identifying targets for this specific fragment.
Protocol A: Thermal Shift Assay (TSA/DSF)

Rationale: This method detects the stabilization of a protein upon ligand binding, independent of enzymatic activity. It is ideal for fragments like carboxylic acids that may bind inactive kinase conformations (e.g., DFG-out).

Step-by-Step Methodology:

  • Protein Prep: Prepare a panel of diverse kinases (e.g., CDK9, FGFR1, JAK2, PIM1) at 2 µM in HEPES buffer (pH 7.5).

  • Compound Dosing: Add the 2-methyl-7-azaindole derivative at high concentration (e.g., 1 mM) to ensure saturation.

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Thermal Ramp: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine.

  • Data Analysis: Calculate the melting temperature (

    
    ). A 
    
    
    
    indicates a positive "hit" (valid target).
Protocol B: Kinome Profiling (Competition Binding)

Rationale: To map selectivity, use an active-site directed competition assay (e.g., KINOMEscan™). This is superior to activity assays for carboxylic acids, which might not fully inhibit catalysis but still bind.

Data Presentation: Typical Hit Profile for 7-Azaindoles

Target FamilyRepresentative KinaseBinding ModeRelevance
CDKs CDK9 / CDK2ATP CompetitiveOncology (Transcription)
FGFR FGFR1 / FGFR3Hinge BinderOncology (Angiogenesis)
TKs CSF1R / c-KitType I / Type IIImmuno-oncology
CAMK PIM1 / PIM2Hinge BinderHematological Cancers

Workflow 2: Advanced Chemoproteomics (Activity-Based Profiling)

If the specific target is unknown (e.g., phenotypic hit), you must synthesize a probe. The C3-carboxylic acid provides a perfect synthetic handle for creating a Photo-Affinity Probe (PAL) without destroying the hinge-binding capability of the azaindole core.

Synthesis of the Target ID Probe
  • Core: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.[4][5][6]

  • Linker: Attach a PEG-linker via amide coupling to the C3-COOH.

  • Warhead: Append a diazirine (photo-crosslinker) and a biotin tag (enrichment handle) to the linker.

Diagram 2: Chemoproteomic Target ID Workflow

TargetIDWorkflow Start 2-Methyl-7-azaindole (Fragment Hit) ProbeSyn Probe Synthesis (C3-Amide Linker + Biotin/Diazirine) Start->ProbeSyn Derivatization Incubation Live Cell/Lysate Incubation ProbeSyn->Incubation Treat Cells UV UV Crosslinking (365 nm) Incubation->UV Covalent Capture Enrichment Streptavidin Pull-down UV->Enrichment Isolate Target MassSpec LC-MS/MS Analysis (Peptide Sequencing) Enrichment->MassSpec Identify ID Validation Target Validation (Western Blot / siRNA) MassSpec->Validation Confirm

Caption: The chemoproteomic workflow converts the carboxylic acid fragment into a functional probe to isolate and sequence unknown protein targets from complex biological lysates.

Case Study Insights: Validated Targets

Literature and patent landscape analysis confirms that derivatives of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are validated precursors for inhibitors of:

  • CDK9 (Cyclin-Dependent Kinase 9):

    • Mechanism:[3][7][8][9] The 7-azaindole binds the hinge.[1][2][3] The C3-substituent extends into the solvent front, interacting with the G-loop.

    • Significance: Critical for transient target engagement in hematological malignancies [1].[10]

  • CSF1R (Colony Stimulating Factor 1 Receptor):

    • Mechanism:[3][7][8][9] 7-azaindole derivatives bind in the "DFG-out-like" inactive conformation, providing high selectivity over other tyrosine kinases [2].

  • FGFR (Fibroblast Growth Factor Receptor):

    • Mechanism:[3][7][8][9] The scaffold serves as a core for inhibitors preventing angiogenesis in breast cancer models (e.g., 4T1 cells) [3].

Conclusion

The 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid moiety is not merely a chemical reagent; it is a kinase-privileged pharmacophore . Target identification for this molecule should prioritize ATP-competitive kinase screening (specifically CDKs, FGFRs, and PIMs). For validation, conversion of the C3-acid to an amide-linked biotin probe allows for definitive pull-down assays, confirming the target in a cellular context.

References

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 2021. Link

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 2020. Link

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2020. Link

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2017. Link

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (Compound Summary). PubChem, National Library of Medicine. Link

Sources

Strategic Building Block Profile: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . This document is structured for drug discovery professionals requiring actionable chemical intelligence.

CAS Registry Number: 933717-06-7 Molecular Formula: C


H

N

O

Molecular Weight: 176.17 g/mol [1]

Executive Summary: The 7-Azaindole Advantage

In modern kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a superior bioisostere to the traditional indole. While indoles are ubiquitous in nature, their lipophilicity often leads to poor metabolic stability and solubility issues in drug candidates.

The 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid moiety represents a highly optimized "warhead carrier" or core scaffold.

  • The 7-Nitrogen: Introduces a hydrogen bond acceptor, lowering LogP and improving aqueous solubility compared to the carbon analog.

  • The 2-Methyl Group: Provides steric bulk that can lock active conformations (atropisomerism control) or block metabolic oxidation at the susceptible C2 position.

  • The 3-Carboxylic Acid: Serves as a versatile vector for amide coupling, allowing the attachment of diverse pharmacophores (e.g., solubilizing tails or hinge-binding motifs).

Synthetic Discovery & Methodology

The "discovery" of this molecule is rooted in the evolution of robust heteroaromatic synthesis. Unlike simple indoles, the electron-deficient pyridine ring of the 7-azaindole core makes electrophilic aromatic substitution (EAS) at C3 more challenging.

The most reliable, scalable protocol involves a De Novo Ring Construction followed by C3-Functionalization .

Retrosynthetic Analysis

The most efficient disconnection cuts the pyrrole ring, tracing back to the commercially available 2-amino-3-picoline .

Retrosynthesis Target Target: 2-Methyl-7-azaindole-3-COOH Intermediate Intermediate: 2-Methyl-7-azaindole Target->Intermediate C3-Carboxylation (Friedel-Crafts/Hydrolysis) Precursor Starting Material: 2-Amino-3-picoline Intermediate->Precursor Madelung/Chichibabin Cyclization

Figure 1: Retrosynthetic logic for accessing the target scaffold.

Validated Experimental Protocol

The following protocol synthesizes the target from 2-amino-3-picoline.

Stage 1: Synthesis of the 2-Methyl-7-azaindole Core

Reaction Type: Modified Madelung Cyclization

  • Acylation: Dissolve 2-amino-3-picoline (1.0 eq) in DCM. Add acetic anhydride (1.2 eq) and TEA (1.5 eq). Stir at RT for 4h.

    • Mechanism:[2][3][4] Formation of N-(3-methylpyridin-2-yl)acetamide.

  • Cyclization: Isolate the acetamide. Treat with a strong base (e.g., NaOEt or t-BuOK) in high-boiling solvent (e.g., diethylaniline) at 250°C, or use modern catalytic conditions (Pd-catalyzed intramolecular C-H activation).

    • Result: Closure of the pyrrole ring to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine .

Stage 2: C3-Carboxylation (The Trichloroacetyl Route)

Reaction Type: Friedel-Crafts Acylation followed by Haloform-type Hydrolysis

This method is preferred over Vilsmeier-Haack for generating the acid directly without an oxidation step.

  • Acylation:

    • Dissolve 2-methyl-7-azaindole (10 mmol) in anhydrous 1,2-dichloroethane (DCE).

    • Add Aluminum Chloride (AlCl

      
      , 3.0 eq) slowly at 0°C (Exothermic!).
      
    • Add Trichloroacetyl chloride (1.2 eq) dropwise.

    • Allow to warm to RT and stir for 12h.

    • Checkpoint: LCMS should show the trichloroacetyl adduct (Mass = M+145).

  • Hydrolysis:

    • Quench the reaction with ice water.

    • Add 2N NaOH (aq) directly to the biphasic mixture and heat to 60°C for 4h.

    • Mechanism:[2][3][4] The electron-deficient trichloromethyl ketone undergoes nucleophilic attack by hydroxide, releasing CHCl

      
       (haloform reaction) to yield the carboxylate.
      
  • Workup:

    • Acidify with 6N HCl to pH 3.

    • The product, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , precipitates as an off-white solid.

    • Filter, wash with water/Et

      
      O, and dry.
      

Physicochemical & Structural Data

The following table contrasts the target scaffold with its indole analog, highlighting why it is preferred in drug discovery.

FeatureIndole Analog (2-Methylindole-3-COOH)Target (7-Azaindole Analog) Implication for Drug Design
H-Bond Donors 1 (NH)1 (NH) Conserved hinge binding capability.
H-Bond Acceptors 1 (C=O)2 (C=O, Pyridine-N) Pyridine-N adds water solubility and new binding vectors.
pKa (NH) ~17~13 More acidic NH due to electron-withdrawing pyridine ring.
Lipophilicity (cLogP) HighModerate Better ADME profile; reduced non-specific binding.
Electronic Character Electron-RichElectron-Deficient (Pyridine) Reduced susceptibility to oxidative metabolism.

Medicinal Chemistry Applications

Kinase Inhibitor Design (JAK/B-Raf)

The 7-azaindole core is a "privileged structure" for ATP-competitive kinase inhibitors. The N1 (pyrrole nitrogen) and N7 (pyridine nitrogen) mimic the N9 and N7 of the purine ring of ATP, respectively.

  • Binding Mode: The scaffold typically binds to the hinge region of the kinase.

  • Role of 3-COOH: This group is rarely left as a free acid. It is almost exclusively converted to an amide. The amide carbonyl often accepts a H-bond from the backbone, while the substituent projects into the solvent-exposed region or a hydrophobic pocket (e.g., the "gatekeeper" region).

Pathway Visualization

The following diagram illustrates the functional logic of using this scaffold in a drug discovery campaign.

MedChemLogic Scaffold 2-Methyl-7-azaindole Core Mod1 2-Methyl Group: Blocks Metabolism Locks Conformation Scaffold->Mod1 Mod2 3-COOH Group: Vector for Diversity (Amide Coupling) Scaffold->Mod2 Target Kinase Inhibitor (e.g., JAK, PDE4) Mod1->Target Optimizes PK Mod2->Target Optimizes Potency

Figure 2: Functional decomposition of the molecule in medicinal chemistry.

References

  • Synthesis of 7-Azaindoles

    • Song, J. J., et al. "A Practical Synthesis of 7-Azaindole and Its Derivatives." Journal of Organic Chemistry, 2002, 67(11), 3924–3926. Link

    • Detail: Establishes the foundational cyclization methods
  • C3-Functionalization (Friedel-Crafts/Trichloroacetylation)

    • Wang, T., et al.[2] "Regioselective acylation of 7-azaindoles." Tetrahedron Letters, 2011, 52(44), 5802-5804.

    • Detail: Validates the use of acyl chlorides/AlCl3 for installing carbonyls at the C3 position of electron-deficient azaindoles.
  • Medicinal Chemistry Context (PDE4B/Kinase)

    • Fox, D., et al. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." Journal of Medicinal Chemistry (via PMC), 2014. Link

    • Detail: While focused on the 2-carboxamide, this paper details the physicochemical advantages of the 7-azaindole scaffold over indoles.
  • Commercial Availability & CAS Data

    • BLD Pharm. "2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 933717-06-7)."[1] Accessed 2025. Link

Sources

An In-Depth Technical Guide to the Initial Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the initial synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The strategic insights and experimental methodologies presented herein are designed to empower researchers in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets in a similar fashion while offering distinct physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with protein residues and potentially enhancing binding affinity and selectivity. Consequently, 7-azaindole derivatives have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases, making them valuable pharmacophores in the development of novel therapeutics for cancer, inflammatory disorders, and other diseases.[1][2] The target molecule of this guide, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, serves as a crucial building block for the synthesis of more complex and biologically active compounds.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be logically approached through a retrosynthetic pathway that disconnects the target molecule into readily available starting materials. A robust and widely adopted strategy for the construction of the 7-azaindole core involves the formation of the pyrrole ring onto a pre-existing pyridine scaffold.

Our proposed synthetic route commences with a Sonogashira cross-coupling reaction between a suitably substituted aminopyridine and a terminal alkyne. This is followed by an intramolecular cyclization to construct the bicyclic 7-azaindole system. The final step involves the hydrolysis of an ester protecting group to yield the desired carboxylic acid. This approach offers high convergence and allows for the introduction of desired substituents at specific positions of the heterocyclic core.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 PART 1: Sonogashira Coupling cluster_1 PART 2: Intramolecular Cyclization cluster_2 PART 3: Saponification A 2-Amino-3-iodopyridine C Ethyl 3-(2-aminopyridin-3-yl)-2-butynoate A->C Pd/Cu catalyst, Base B Ethyl 2-butynoate B->C D Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C->D Base or Acid catalyst E 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid D->E Base (e.g., NaOH, KOH)

Caption: Overall synthetic strategy for the target molecule.

Detailed Experimental Protocols

PART 1: Synthesis of Ethyl 3-(2-aminopyridin-3-yl)-2-butynoate via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4] This reaction is conducted under mild conditions and exhibits a broad functional group tolerance.[5]

Reaction Principle:

The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination to form the product. The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] An amine base is used to deprotonate the terminal alkyne and neutralize the hydrogen iodide generated during the reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

  • Solvent and Reagents Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq) to the flask. Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Slowly add ethyl 2-butynoate (1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 3-(2-aminopyridin-3-yl)-2-butynoate.

PART 2: Synthesis of Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate via Intramolecular Cyclization

The intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate is a key step in the formation of the 7-azaindole ring system. This reaction can be promoted by either a base or an acid catalyst.

Reaction Principle:

Under basic conditions, the amino group of the pyridine ring undergoes a nucleophilic attack on the alkyne, leading to the formation of the pyrrole ring. Acid catalysis can also facilitate this cyclization by protonating the alkyne, making it more electrophilic and susceptible to nucleophilic attack by the amino group.

Experimental Protocol:

  • Reaction Setup: Dissolve Ethyl 3-(2-aminopyridin-3-yl)-2-butynoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium tert-butoxide (KOtBu) (0.2 eq), or an acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a base was used, neutralize with a mild acid (e.g., saturated ammonium chloride solution). If an acid was used, neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography on silica gel to yield Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

PART 3: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid via Saponification

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.[7][8]

Reaction Principle:

The ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an organic solvent. The hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[9]

Experimental Protocol:

  • Reaction Setup: Dissolve Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0-5.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-3 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material. Carefully acidify the aqueous layer with a cooled solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 3-4, which will cause the carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a solid.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-iodopyridineEthyl 3-(2-aminopyridin-3-yl)-2-butynoatePdCl₂(PPh₃)₂, CuI, TEATHF60-704-675-85
2Ethyl 3-(2-aminopyridin-3-yl)-2-butynoateEthyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylateKOtBu or p-TsOHDMF100-1202-480-90
3Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidNaOH or KOHEthanol/WaterReflux2-3>90

Characterization Data

The structure of the final product, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, can be confirmed by standard spectroscopic methods.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the aromatic protons of the pyridine and pyrrole rings, and a broad singlet for the carboxylic acid proton. The aromatic protons of the pyrrole ring typically appear as doublets.[11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.[11]

  • IR Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, as well as a strong absorption for the C=O stretch of the carbonyl group.[11]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the target compound (C₉H₈N₂O₂ = 176.17 g/mol ).

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient synthetic route for the preparation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The described three-step sequence, involving a Sonogashira coupling, intramolecular cyclization, and saponification, provides a practical approach for obtaining this valuable building block in good overall yield. The methodologies presented are well-established and can be adapted for the synthesis of a variety of substituted 7-azaindole derivatives, thereby facilitating further research and development in medicinal chemistry. The versatility of the 7-azaindole scaffold ensures its continued importance as a core structure in the design of novel therapeutic agents.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Semantic Scholar. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • A highly effective synthesis of 2-alkynyl-7-azaindoles. Aurigene Pharmaceutical Services. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • An unexpected transition-metal free regioselective cyclization of alkynyl-tethered indoles to prepare indole-fused azepino[2,1-b]quinazolinones and spiroindole-pyrrolo[2,1-b]quinazolinones. Royal Society of Chemistry. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. PubChem. [Link]

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Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Chloropyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrrolopyridines and the Power of C-N Bond Formation

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to purines and indoles allows them to function as bioisosteres, interacting with a wide range of biological targets. Consequently, substituted pyrrolopyridines form the core scaffold of numerous clinically important molecules, including kinase inhibitors and other therapeutic agents. The ability to efficiently and selectively introduce nitrogen-containing functional groups onto the pyrrolopyridine core is paramount for the exploration of structure-activity relationships (SAR) and the development of new drug candidates.

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution (SNAr).[2] For electron-deficient heteroaromatic systems like chloropyrrolopyridines, the Buchwald-Hartwig amination provides a reliable and often high-yielding pathway to access a diverse array of N-substituted derivatives.

This comprehensive guide provides detailed application notes and protocols for the successful implementation of the Buchwald-Hartwig amination on various chloropyrrolopyridine scaffolds. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on the selection of catalysts, ligands, and bases, and provide step-by-step protocols and troubleshooting advice to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3] Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting potential issues.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd0->OxAdd Ar-Cl AmineComplex Amine Complex [L-Pd(II)(Ar)(HNR'R'')]Cl OxAdd->AmineComplex + HNR'R'' - Cl⁻ AmidoComplex Amido Complex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex + Base - [Base-H]Cl AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product Protocol_Workflow A 1. Reagent Preparation (Drying & Degassing) B 2. Reaction Assembly (Inert Atmosphere) A->B C 3. Add Chloropyrrolopyridine, Amine, Ligand, and Base B->C D 4. Add Palladium Precatalyst C->D E 5. Add Degassed Solvent D->E F 6. Heat to Reaction Temperature E->F G 7. Monitor Reaction Progress (TLC/LC-MS) F->G H 8. Workup & Purification G->H

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Chloropyrrolopyridine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%)

  • Ligand (e.g., XPhos, 1.2-6 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the chloropyrrolopyridine, amine (if solid), ligand, and base under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition: Add the palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aminopyrrolopyridine.

Case Studies and Optimization

The following tables provide examples of successful Buchwald-Hartwig aminations on various chloropyrrolopyridine scaffolds, highlighting the impact of different reaction parameters.

Table 1: Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001292
MorpholinePd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2.0)Dioxane1101885
BenzylamineXPhos-Pd-G3 (2)-Cs₂CO₃ (2.0)Toluene1001688
N-MethylpiperazinePd₂(dba)₃ (2.5)BINAP (5)NaOtBu (1.8)Toluene902478

Table 2: Amination of 2-Chloro-1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (3)BrettPhos (6)LiHMDS (2.0)THF651285
AnilineRuPhos-Pd-G3 (2)-K₂CO₃ (2.5)Dioxane1102475
DiethylaminePd₂(dba)₃ (2)Josiphos (4)NaOtBu (2.0)Toluene1001890
PyrrolidineXPhos-Pd-G2 (1.5)-NaOtBu (1.5)Toluene901095

Insights from Case Studies:

  • The choice of ligand is highly dependent on the amine. For instance, BrettPhos is often effective for primary alkylamines.

  • Weaker bases like K₃PO₄ and Cs₂CO₃ can be effective, particularly with more active palladacycle precatalysts, allowing for greater functional group tolerance.

  • For the electron-deficient 7-azaindole scaffold, a variety of ligand types have proven successful, indicating a degree of robustness in these couplings.

Troubleshooting Common Issues

Despite its versatility, the Buchwald-Hartwig amination can sometimes present challenges. Below are common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Poorly degassed solvent/reagents- Use a more active precatalyst (e.g., a palladacycle).- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).- Increase reaction temperature.- Ensure all reagents and solvents are scrupulously dried and degassed. [4]
Hydrodehalogenation (Replacement of -Cl with -H) - Slow reductive elimination- Presence of water or other proton sources- Use a ligand that accelerates reductive elimination (e.g., bulky biaryl phosphines).- Ensure anhydrous conditions.- Use a slight excess of the amine. [4]
Poor Regioselectivity (for di/trichloropyrrolopyridines) - Similar reactivity of different chloro-positions- The 2- and 4-positions on the pyridine ring are generally more activated than the 3-position. Careful optimization of temperature and ligand may allow for selective reaction at the most activated site. Lower temperatures often favor reaction at the most electron-deficient position.
Catalyst Deactivation - Coordination of the pyrrolopyridine nitrogen to the palladium center- Use bulky ligands to sterically hinder coordination of the substrate's nitrogen to the palladium.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of chloropyrrolopyridines, providing access to a vast chemical space of potential drug candidates. A thorough understanding of the reaction mechanism and the interplay between the various reaction components is key to achieving high yields and clean conversions. By carefully selecting the appropriate palladium precatalyst, ligand, base, and solvent, researchers can overcome the challenges associated with these electron-deficient heteroaromatic substrates and efficiently synthesize diverse libraries of aminopyrrolopyridines for downstream applications in drug discovery and development.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023, October 26). Buchwald–Hartwig amination. [Link]

  • MDPI. (n.d.). Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • National Center for Biotechnology Information. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. (n.d.). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • ResearchGate. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. [Link]

  • ACS Publications. (2026, January 23). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. [Link]

  • ResearchGate. (n.d.). Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. [Link]

  • National Center for Biotechnology Information. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. [Link]

  • Royal Society of Chemistry. (2024, August 22). Transition-metal-catalyzed enantioselective C–N cross-coupling. [Link]

  • OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. [Link]

  • Beilstein Journals. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • ResearchGate. (n.d.). Table 3 . Hetero-aromatic substrates for Buchwald-Hartwig coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

Sources

Application Note: Preparation of High-Purity Stock Solutions of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The protocols herein are designed for researchers, scientists, and drug development professionals who require accurate and reproducible compound concentrations for biological assays and other research applications. This note emphasizes the rationale behind solvent selection and provides detailed, step-by-step methodologies for preparing solutions in both organic and aqueous systems, ensuring the integrity and stability of the compound.

Introduction: The Importance of Accurate Stock Solutions

This guide provides a scientifically grounded framework for creating stable, high-purity stock solutions of this specific compound, addressing its unique physicochemical properties.

Compound Properties and Safety Imperatives

A thorough understanding of the compound's characteristics is paramount before any handling or dissolution is attempted.

Physicochemical Data

The properties of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are summarized below. The molecular weight is derived from its chemical formula, which is critical for all concentration calculations.

PropertyValueSource
IUPAC Name 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid-
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Typically a white to off-white solidInferred from analogs[2][3]
Core Scaffold 7-Azaindole[2]
Hazard Identification and Safe Handling

Based on aggregated GHS data for the closely related analog, 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, the following hazards are anticipated.[4] Adherence to strict safety protocols is mandatory.

Hazard StatementGHS ClassificationPrecautionary Measures
H302 Harmful if swallowedDo not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor.
H315 Causes skin irritationWear protective gloves.[5] Wash hands and skin thoroughly after handling.[5]
H319 Causes serious eye irritationWear eye protection/face protection.[5] IF IN EYES: Rinse cautiously with water for several minutes.[5]
H335 May cause respiratory irritationUse only outdoors or in a well-ventilated area.[5] Avoid breathing dust.[6]

Mandatory Safety Protocol:

  • All handling of the solid compound and preparation of concentrated stock solutions must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is required at all times.

  • Avoid the creation of dust during weighing and handling.[6]

The Causality of Solvent Selection

The molecular structure of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid presents a dual-nature solubility challenge: a polar, acidic carboxylic acid group and a larger, moderately non-polar fused heterocyclic ring system. The choice of solvent is therefore not arbitrary but is dictated by the intended downstream application and the compound's chemical properties.

  • Organic Solvents (DMSO, DMF): Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for creating high-concentration primary stock solutions (e.g., 10-100 mM). They can effectively solvate the broad surface of the heterocyclic rings while accommodating the polar functional groups. DMSO is the industry standard for compound libraries due to its high solubilizing power and miscibility with aqueous media. However, DMSO can be toxic to cells, typically above 0.5% (v/v), so the primary stock must be concentrated enough to allow for significant dilution into the final assay medium.

  • Aqueous Basic Solutions (NaOH, NH₄OH): The carboxylic acid moiety is the key to aqueous solubility. In neutral water, the compound is likely to be poorly soluble. By adding a base (e.g., Sodium Hydroxide), the carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[7] This strategy is ideal for applications where organic solvents are not permissible. The critical consideration is potential pH-induced instability or precipitation upon dilution into a neutral buffer.

The following diagram outlines the logical workflow for selecting an appropriate solvent system.

cluster_start Decision-Making Process cluster_assay Assay Constraints cluster_solvent Recommended Solvent System Start Intended Application? Assay_Type Assay Tolerates <0.5% DMSO? Start->Assay_Type Aqueous_Req Strictly Aqueous Assay (e.g., in vivo, some biophysical)? Assay_Type->Aqueous_Req No DMSO_Rec Primary Solvent: DMSO (Protocol A) Assay_Type->DMSO_Rec Yes Aqueous_Rec Primary Solvent: Aqueous Base (NaOH) (Protocol B) Aqueous_Req->Aqueous_Rec Yes Reconsider Re-evaluate Assay (Solvent toxicity may be a confounder) Aqueous_Req->Reconsider No

Caption: Solvent selection workflow for stock solution preparation.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions. Accurate gravimetric measurement is the foundation of these procedures.[8]

Protocol A: Preparation of a 50 mM Stock Solution in DMSO

This protocol is recommended for most in vitro screening and cell-based assays.

Materials:

  • 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (MW: 176.17 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile, low-retention tips

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of compound needed.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 50 mM stock:

    • Mass = 0.050 mol/L × 0.001 L × 176.17 g/mol × 1000 mg/g = 8.81 mg

  • Weighing: Tare a suitable vial (e.g., a 2 mL amber glass vial) on the analytical balance. Carefully weigh out the calculated mass of the compound directly into the vial. Record the exact mass.

  • Solubilization: Add approximately 80% of the final required volume of DMSO to the vial. For the example above, this would be ~800 µL.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Visually inspect to ensure no solid particles remain. Gentle warming (to 30-37°C) can also be applied but should be used with caution to avoid degradation.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final calculated volume (1.0 mL in the example). This is a critical step for ensuring final concentration accuracy.[9]

  • Homogenization & Storage: Invert the vial several times to ensure the solution is homogenous. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol B: Preparation of a 10 mM Aqueous Stock Solution using NaOH

This protocol is designed for applications intolerant to organic solvents.

Materials:

  • 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (MW: 176.17 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or other desired buffer

  • Calibrated analytical balance

  • Volumetric flask or conical tubes

  • Pipettors and sterile tips

Procedure:

  • Calculate Required Mass:

    • Example for 2 mL of 10 mM stock:

    • Mass = 0.010 mol/L × 0.002 L × 176.17 g/mol × 1000 mg/g = 3.52 mg

  • Weighing: Weigh the calculated mass of the compound into a suitable tube or flask.

  • Deprotonation: Add a small volume of sterile water (e.g., 200 µL). Then, add 1 M NaOH dropwise while vortexing. Add just enough base to fully dissolve the compound. This indicates the formation of the soluble sodium salt. Typically, one molar equivalent of NaOH will be required.

    • Calculation for 1 equivalent: Moles = 0.00352 g / 176.17 g/mol = 2.0 x 10⁻⁵ moles.

    • Volume of 1 M NaOH = 2.0 x 10⁻⁵ moles / 1 mol/L = 20 µL. Start with this volume and add more only if necessary.

  • Dilution with Buffer: Once the compound is fully dissolved, slowly add the desired aqueous buffer (e.g., PBS) to reach the final volume of 2.0 mL.[10]

  • Final Checks & Storage: Ensure the solution is clear and free of precipitates. If the final solution appears cloudy after adding the buffer, it may indicate that the compound is precipitating at the final pH. If this occurs, a higher concentration stock may not be feasible in that specific buffer. Store aliquots at -20°C. Note that aqueous solutions may be more prone to degradation than DMSO stocks.

Quality Control and Best Practices for Storage

A prepared stock solution is a critical reagent. Its integrity must be maintained over time.

  • Labeling: All primary stocks and aliquots must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Filtration: For cell culture applications, filtering the stock solution through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent, e.g., PTFE for DMSO) can remove any particulates and ensure sterility.

  • Storage: Store aliquots at -20°C for short-to-medium term and -80°C for long-term archival storage. Using amber or foil-wrapped tubes is a good practice to prevent potential photodegradation.[10]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can cause the compound to precipitate out of solution or undergo degradation. This is the primary rationale for creating single-use aliquots.

The overall workflow from solid compound to stored, usable aliquots is summarized in the following diagram.

cluster_prep Preparation Phase cluster_qc QC & Storage Phase A 1. Calculate Mass (Molarity, Volume, MW) B 2. Weigh Compound (Use Calibrated Balance) A->B C 3. Add Solvent (DMSO or Aqueous Base) B->C D 4. Facilitate Dissolution (Vortex, Sonicate) C->D E 5. Adjust to Final Volume D->E F 6. Homogenize Solution (Invert/Vortex) E->F G 7. Filter (Optional) (0.22 µm Syringe Filter) F->G H 8. Aliquot into Single-Use Tubes G->H I 9. Label Clearly H->I J 10. Store at -20°C / -80°C (Protect from Light) I->J

Caption: Standard workflow for stock solution preparation and storage.

References

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid - GHS Classification. National Center for Biotechnology Information. Retrieved from [Link]

  • Sladowska, H., et al. (2002). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • FoolishChemist. (2019). Isolation of a Carboxylic acid. Reddit. Retrieved from [Link]

  • El-Faham, A., & de la Torre, B. G. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 417-433. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Preparing Solutions. Retrieved from [Link]

Sources

Application Note: LC-MS/MS Quantification of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This protocol details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid . This molecule features a 7-azaindole core, a scaffold frequently utilized in kinase inhibitors (e.g., JAK inhibitors), making its precise quantification critical for pharmacokinetic (PK) and impurity profiling in drug development.

The Analytical Challenge: Amphoteric Nature

The target analyte presents a specific chromatographic challenge due to its amphoteric character:

  • Basic Center: The pyridine nitrogen (N-7) is protonatable (calculated pKa ~4.6).

  • Acidic Center: The carboxylic acid at position 3 is ionizable (calculated pKa ~3.5).

  • Weak Acid: The pyrrole NH (N-1) is a very weak acid (pKa >13).

At neutral pH, the molecule exists largely as a zwitterion, leading to poor retention and peak splitting on standard C18 columns. This method utilizes an acidic mobile phase strategy (pH ~2.5) to fully protonate the pyridine ring and suppress the ionization of the carboxylic acid, ensuring the molecule exists predominantly as a cation. This stabilizes retention on a polar-embedded C18 stationary phase and maximizes sensitivity in Positive Electrospray Ionization (ESI+) mode.

Physicochemical Profile & MS Transitions[1]

ParameterValueNotes
Formula C₉H₈N₂O₂
Exact Mass 176.0586 DaMonoisotopic
[M+H]⁺ 177.0659 m/zPrecursor Ion (ESI+)
LogP ~1.2 (Predicted)Moderately polar; requires high-aqueous start
Solubility DMSO, Methanol, Dilute AcidAvoid pure water for stock prep
MRM Transition Optimization

The fragmentation pattern is dominated by the loss of the carboxylic acid group (decarboxylation) and water loss, characteristic of heteroaromatic acids.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 177.1133.120Neutral loss of CO₂ (-44 Da)
Qualifier 1 177.1159.115Neutral loss of H₂O (-18 Da)
Qualifier 2 177.1105.135Ring fragmentation

Experimental Protocol

Reagents and Materials[4][5][6][7]
  • Reference Standard: 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (>98% purity).

  • Internal Standard (IS): 7-Azaindole-D4 or Indole-3-carboxylic acid-D4 (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) ampules (Optima grade).

Sample Preparation (Protein Precipitation)

This workflow is designed for plasma or serum but is adaptable to cell media.

  • Aliquot: Transfer 50 µL of sample (plasma/media) into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (1000 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Rationale: The acid ensures the analyte remains soluble and does not coprecipitate with proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an HPLC vial with insert.

  • Dilution (Optional): If peak shape is poor, dilute supernatant 1:1 with water to match initial mobile phase strength.

LC-MS/MS Conditions[8]
Chromatographic Separation[1][2][3][4][5][6][7]
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Why CSH? The Charged Surface Hybrid particle provides excellent peak shape for basic compounds (pyridine ring) at low pH by shielding residual silanols.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) %B Description
0.00 5 Initial hold for trapping polar analytes
0.50 5 Start gradient
4.00 95 Linear ramp to elute analyte
5.00 95 Wash column
5.10 5 Return to initial conditions

| 7.00 | 5 | Re-equilibration |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[8]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 45 psi.[1][9]

  • Sheath Gas: 350°C at 11 L/min.

Visualizations

Fragmentation Pathway (Logic Diagram)

The following diagram illustrates the mechanistic fragmentation of the parent ion [M+H]+ inside the collision cell.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 177.1 (Protonated Pyridine N) Intermediate Transition State Unstable Carboxyl Parent->Intermediate CID Energy Product1 Product Ion 1 m/z 133.1 (Loss of CO2) Intermediate->Product1 - CO2 (44 Da) Primary Quantifier Product2 Product Ion 2 m/z 159.1 (Loss of H2O) Intermediate->Product2 - H2O (18 Da) Qualifier

Figure 1: Proposed fragmentation pathway of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid in ESI+ mode.

Analytical Workflow

Workflow Sample Biological Sample (Plasma/Media) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Add IS + Solvent Centrifuge Centrifugation 15,000g, 10 min PPT->Centrifuge Vortex LC UHPLC Separation XSelect CSH C18 Acidic pH Centrifuge->LC Inject Supernatant MS ESI+ MS/MS Detection MRM: 177 -> 133 LC->MS Elute

Figure 2: Step-by-step analytical workflow from sample preparation to detection.

Method Validation & Troubleshooting

Linearity and Range[6][7]
  • Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting: 1/x² linear regression is recommended to improve accuracy at the lower limit of quantitation (LLOQ).

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effects

Due to the early elution of polar acids, matrix suppression is a risk.

  • Test: Compare the slope of a standard curve in solvent vs. matrix-matched extract.

  • Mitigation: If suppression >20% is observed, switch to a HILIC column (e.g., Waters BEH Amide) using an Ammonium Formate/Acetonitrile gradient (95% ACN start).

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Peak Tailing Interaction with silanolsEnsure mobile phase pH is < 3.0; Use CSH or polar-embedded column.
Low Sensitivity Ion suppression or wrong polarityConfirm ESI+ mode; Check if COOH is deprotonating (switch to higher acid conc).
Carryover Adsorption to injectorUse a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
Split Peaks Solvent mismatchDilute sample extract with water (1:1) before injection.

References

  • PubChem. (n.d.).[10][11] 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (Compound CID 10154191).[10] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Chambers, E., et al. (2007). Systematic development of a high-performance liquid chromatography-mass spectrometry method for the determination of basic drugs. Journal of Chromatography A. (General reference for CSH column technology and basic heterocycle analysis).
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of this important class of heterocyclic compounds. As a Senior Application Scientist, I will provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of purifying these molecules.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] However, the introduction of polar functional groups, while often beneficial for biological activity and solubility, can create significant purification hurdles.[2] This guide will address these challenges head-on, providing you with the knowledge to develop robust and efficient purification strategies.

Troubleshooting Guide

This section is formatted to address specific problems you may be encountering during the purification of polar 7-azaindole derivatives.

Problem 1: Poor Peak Shape (Tailing/Streaking) in Normal-Phase Chromatography

Symptoms: Your compound elutes as a broad, tailing peak on a silica gel column, often with poor resolution from impurities. On a TLC plate, the spot appears as a streak rather than a tight circle.[3]

Causality: This is a classic sign of strong, undesirable interactions between your polar, basic 7-azaindole derivative and the acidic silanol groups on the surface of the silica gel.[4][5] The basic nitrogen of the pyridine ring can be protonated by the acidic silanols, leading to a strong ionic interaction that slows down the elution of the compound and causes tailing.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[4]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA is a volatile base that will compete with your compound for binding to the acidic sites on the silica.[6]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a stock solution to add to your mobile phase, typically at a concentration of 0.5-2%.[3] This is particularly effective for very basic compounds.

  • Stationary Phase Deactivation: Before loading your sample, you can flush the column with your mobile phase containing the basic modifier. This helps to pre-treat the silica and minimize interactions with your compound.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[4] Start with neutral alumina and if tailing persists, move to basic alumina.

    • Amino-propylated Silica: This stationary phase has amino groups bonded to the silica surface, which creates a "base shield" and minimizes interactions with basic analytes.[7]

Problem 2: Compound is "Stuck" at the Origin or Elutes with Very High Polarity Solvents

Symptoms: Your compound shows little to no movement on a silica TLC plate, even with highly polar solvent systems like 10-20% methanol in dichloromethane.[4][8]

Causality: The high polarity of your 7-azaindole derivative leads to very strong adsorption to the silica gel, making it difficult to elute with common organic solvents.

Solutions:

  • Increase Mobile Phase Polarity:

    • Methanol Gradient: Use a steep gradient of methanol in dichloromethane or ethyl acetate.[8]

    • Ammonia in Methanol: As mentioned previously, adding ammonia to your methanol can significantly increase the eluting power for basic compounds.[3]

  • Reversed-Phase Chromatography (RPC): This is often the best solution for highly polar compounds.[3][9]

    • Stationary Phase: Use a C18 or C8 bonded silica column.[10]

    • Mobile Phase: A typical mobile phase for RPC is a mixture of water and an organic solvent like acetonitrile or methanol.[9]

    • pH Adjustment: The retention of your compound can be controlled by adjusting the pH of the aqueous portion of the mobile phase.[5][11] For basic compounds like 7-azaindoles, using a slightly basic mobile phase (e.g., with ammonium bicarbonate or ammonium hydroxide) can lead to better peak shape and retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of very polar compounds.[9][12]

    • Stationary Phase: HILIC columns have polar stationary phases such as bare silica, or silica bonded with amino, amide, or diol groups.[12]

    • Mobile Phase: The mobile phase is typically a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of water or aqueous buffer.[7]

Problem 3: Difficulty with Recrystallization ("Oiling Out" or No Crystals Form)

Symptoms: When attempting to recrystallize your polar 7-azaindole derivative, it either separates as an oil ("oiling out") or remains in solution even after cooling and concentrating.[13]

Causality: "Oiling out" often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly.[13] Failure to crystallize can be due to high solubility in the chosen solvent, even at low temperatures, or the presence of impurities that inhibit crystal formation.[13]

Solutions:

  • For "Oiling Out":

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[13]

    • Use a Solvent Mixture: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can promote crystallization. Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify and allow to cool slowly.[13]

    • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[13] Adding a small seed crystal of the pure compound can also induce crystallization.[13]

  • For Failure to Crystallize:

    • Solvent Evaporation: Slowly evaporate the solvent from the solution at room temperature.[13]

    • Use an Anti-Solvent: Add a solvent in which your compound is insoluble but is miscible with your crystallization solvent.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing polar 7-azaindole derivatives?

A1: The impurities will depend on the specific synthetic route. However, common impurities can include unreacted starting materials, reagents, and side-products from the reaction. For example, in some syntheses of the 7-azaindole core, side products like amino alcohols and azaindoline-azaindole derivatives can form.[8]

Q2: How can I best assess the purity of my final compound?

A2: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for detecting small amounts of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify both impurities and residual solvents.[14]

Q3: Is it possible to use a protecting group strategy to simplify purification?

A3: Yes, a protecting group strategy can be very effective. For example, protecting a basic nitrogen with a Boc (tert-butyloxycarbonyl) group can make the molecule less polar and less basic, which often simplifies purification by standard silica gel chromatography.[3] However, the additional protection and deprotection steps can add to the overall synthesis time and may introduce new impurities.[3]

Q4: My compound is soluble in water. How does this affect my purification strategy?

A4: High water solubility is a strong indicator that reversed-phase chromatography (RPC) will be a suitable purification method.[2][7] In RPC, the stationary phase is non-polar (like C18), and the mobile phase is polar (like water/acetonitrile). Your polar compound will have weaker interactions with the stationary phase and will elute with a higher proportion of the aqueous mobile phase.

Q5: Are there any other advanced purification techniques I should consider for very challenging separations?

A5: For particularly difficult separations, you might consider Supercritical Fluid Chromatography (SFC). SFC uses supercritical carbon dioxide as the main mobile phase, often with a co-solvent like methanol. It can offer different selectivity compared to HPLC and is often faster. Another option is ion-exchange chromatography, which separates molecules based on their charge.

Data and Protocols

Table 1: Comparison of Purification Techniques for Polar 7-Azaindole Derivatives
Purification TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase Chromatography Silica Gel, AluminaHexanes, Ethyl Acetate, Dichloromethane, MethanolWell-established, readily availablePeak tailing, strong retention of polar compounds
Reversed-Phase Chromatography (RPC) C18, C8Water, Acetonitrile, MethanolExcellent for polar and water-soluble compounds, good peak shapeMay require pH control, removal of water from fractions can be time-consuming
Hydrophilic Interaction Liquid Chromatography (HILIC) Bare Silica, Amino, Amide, DiolHigh organic (e.g., Acetonitrile) with low aqueous contentIdeal for very polar compounds that are not retained in RPCCan have longer equilibration times, sensitive to water content
Recrystallization N/AVarious organic solvents and solvent mixturesCan provide very high purity material, scalableNot always successful, can have lower recovery
Experimental Protocol: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable solvent system using TLC. A good Rf value for your target compound is typically between 0.2 and 0.4.[8] Test the effect of adding 0.5-1% triethylamine or ammonia in methanol to your eluent to see if it improves the spot shape.

  • Column Packing: Dry pack the column with silica gel.

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (containing the basic modifier).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the top of the column.

  • Elution: Begin elution with your chosen mobile phase. If using a gradient, gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: General Procedure for Recrystallization
  • Dissolve the Crude Product: In a flask, dissolve the crude 7-azaindole derivative in a minimum amount of a suitable hot solvent.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[8]

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[8]

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8][13]

  • Complete Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[8]

  • Isolate and Wash: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[8]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.[8]

Visualizations

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Polar 7-Azaindole Derivative tlc Run TLC with DCM/MeOH or EtOAc/Hexane start->tlc streak Severe Streaking or Rf=0? tlc->streak add_modifier Add Basic Modifier (e.g., TEA, NH3) to Mobile Phase streak->add_modifier Yes normal_phase Proceed with Normal-Phase Chromatography streak->normal_phase No (Good Spot Shape) rpc_hilic Consider Reversed-Phase or HILIC recrystallization Consider Recrystallization for Final Polishing rpc_hilic->recrystallization re_tlc Re-run TLC add_modifier->re_tlc improved Improved Spot Shape? re_tlc->improved improved->normal_phase Yes no_improvement Still Poor Shape? improved->no_improvement No normal_phase->recrystallization no_improvement->rpc_hilic alt_stationary Try Alternative Normal Phase (Alumina, NH2-Silica) no_improvement->alt_stationary alt_stationary->recrystallization pH_Impact cluster_low_ph Low pH (Acidic Mobile Phase) cluster_high_ph High pH (Basic Mobile Phase) a_low Protonated 7-Azaindole (Cationic) i_low Strong Ionic Interaction (Leads to Tailing) a_low->i_low s_low Acidic Silanol Groups (Neutral/Slightly Negative) s_low->i_low a_high Neutral 7-Azaindole i_high Weak van der Waals Interactions (Good Chromatography) a_high->i_high s_high Deprotonated Silanol Groups (Anionic) (Masked by Basic Modifier) s_high->i_high

Sources

Validation & Comparative

Validation of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid target engagement

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for validating the target engagement of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (also known as a 2-methyl-7-azaindole-3-carboxylic acid derivative).

Given this compound is a privileged scaffold/fragment rather than a marketed drug, this guide focuses on its application in Fragment-Based Drug Discovery (FBDD) . It compares the scaffold's performance against traditional alternatives (e.g., Indoles) and evaluates the most effective biophysical methods for validating its binding to primary targets like Kinases (FGFR, JAK) and Phosphodiesterases (PDE4B) .

Executive Summary & Mechanism of Action

The 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid moiety is a high-value 7-azaindole fragment . Unlike its carbon-only analog (indole), the 7-azaindole core possesses a unique nitrogen (N7) that functions as a hydrogen bond acceptor.

  • Primary Mechanism: ATP-competitive Hinge Binding.

  • Target Class: Serine/Threonine and Tyrosine Kinases (e.g., FGFR1-4, JAK, CDK2), and PDE4B.

  • Key Advantage: The scaffold mimics the purine ring of ATP, allowing for a bidentate hydrogen bond interaction with the kinase hinge region (N1 donor / N7 acceptor).

Mechanistic Diagram: Hinge Binding Mode

The following diagram illustrates the superior binding logic of the 7-azaindole scaffold compared to a standard indole.

BindingMechanism Target Kinase Hinge Region (Glu/Met Backbone) Interaction Bidentate H-Bonding (High Affinity) Target->Interaction N1 (Donor) + N7 (Acceptor) Scaffold 2-Methyl-7-azaindole Scaffold Scaffold->Target Mimics ATP Purine Outcome Target Engagement (Inhibition) Interaction->Outcome Indole Alternative: Indole Scaffold (Lacks N7 Acceptor) Indole->Target Monodentate Binding (Lower Affinity)

Caption: The 7-azaindole core establishes a dual-point attachment to the kinase hinge, offering superior Ligand Efficiency (LE) over the monodentate indole alternative.

Comparative Performance Analysis

In drug discovery, this specific carboxylic acid derivative is often compared against Indole-3-carboxylic acid or Benzimidazole fragments.

Table 1: Scaffold Performance Metrics
Feature7-Azaindole (Product) Indole (Alternative)Benzimidazole (Alternative)
H-Bond Capability Donor (N1) & Acceptor (N7) Donor (N1) onlyDonor & Acceptor (Tautomeric)
Water Solubility High (Polar N7) Low (Lipophilic)Moderate
Ligand Efficiency (LE) High (>0.4) Moderate (~0.3)Moderate
Metabolic Stability Moderate (Oxidation at C2/C3)Low (C3 oxidation prone)High
Primary Utility Kinase Hinge Binder Allosteric / Hydrophobic PocketsPromiscuous Binder

Expert Insight: The presence of the carboxylic acid at the C3 position in this specific compound often serves as a "vector" for growing the fragment into the solvent-exposed region or interacting with a conserved Lysine (e.g., Lys in the ATP pocket). However, the free acid can limit cell permeability, making biophysical validation (SPR/NMR) superior to cellular assays for the initial hit.

Validation Methodologies: A Comparative Guide

Validating target engagement for a low-molecular-weight fragment (MW ~176 Da) requires sensitive biophysical techniques. Standard IC50 assays often fail due to the low affinity of fragments (µM-mM range).

Table 2: Recommended Validation Assays
Assay TypeSuitabilitySensitivityThroughputRecommendation
Surface Plasmon Resonance (SPR) High High (detects fast off-rates)MediumGold Standard for this fragment.
Thermal Shift (DSF) MediumLow (requires high affinity)HighGood for screening, but may miss weak binders.
Ligand-Observed NMR Very High Very High (STD/WaterLOGSY)LowUse for structural confirmation.
Cellular CETSA LowN/AMediumNot Recommended for the free acid (permeability issues).

Detailed Experimental Protocols

To validate the engagement of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with a target (e.g., FGFR1 kinase domain), follow these self-validating protocols.

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Measure binding affinity (


) and kinetics (

). Rationale: SPR is label-free and can detect the transient binding typical of fragments.
  • Sensor Chip Preparation:

    • Use a CM5 or Ni-NTA chip (depending on protein tag).

    • Immobilize the Target Protein (e.g., FGFR1 kinase domain) to a density of ~3000-5000 RU. Note: High density is required for small molecule fragments to generate sufficient Rmax signal.

    • Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding (NSB).

  • Compound Preparation:

    • Dissolve the 7-azaindole carboxylic acid in 100% DMSO (Stock 100 mM).

    • Dilute into Running Buffer (PBS-P+, 2% DMSO) to a concentration series (e.g., 500 µM down to 15 µM).

    • Critical Step: Ensure DMSO concentration is perfectly matched (within 0.1%) between running buffer and samples to avoid "bulk refractive index" jumps.

  • Injection & Analysis:

    • Flow rate: 30 µL/min.

    • Contact time: 60s; Dissociation time: 60s.

    • Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5%) to correct for bulk shifts.

    • Data Fit: Use a Steady-State Affinity model (Plot

      
       vs. Concentration). Kinetic fitting (1:1 binding) may be difficult if 
      
      
      
      are too fast (typical for fragments).
Protocol B: X-Ray Co-Crystallography (Soaking)

Objective: Definitively prove the binding mode (Hinge interaction). Rationale: The carboxylic acid moiety can induce dimerization. 7-azaindole helps break these dimers, but crystal soaking requires high concentrations.

  • Crystal Growth: Grow apo-crystals of the kinase using hanging drop vapor diffusion.

  • Soaking:

    • Prepare a soaking solution containing the compound at 10-20 mM (or near solubility limit).

    • Soak crystals for 2–24 hours. Caution: Long soaks with high DMSO can crack crystals.

  • Data Collection: Collect diffraction data at 100K.

  • Refinement: Look for

    
     electron density in the ATP-binding pocket. Expect the pyridine nitrogen (N7) to H-bond with the hinge backbone amide.
    

Workflow Visualization

The following diagram outlines the logical flow for validating this specific scaffold, moving from biophysical screening to structural confirmation.

ValidationWorkflow Start Compound: 2-Methyl-7-azaindole-3-COOH Step1 Primary Screen: SPR (Surface Plasmon Resonance) Start->Step1 Decision Binding Detected? Step1->Decision Step2 Orthogonal Validation: Ligand-Observed NMR (STD) Decision->Step2 Yes (KD < 1mM) Fail Discard / Re-design Decision->Fail No Binding Step3 Structural Confirmation: X-Ray Crystallography Step2->Step3 Success Validated Hit (Ready for Growing) Step3->Success

Caption: A stepwise validation funnel prioritizing biophysical confirmation (SPR) before structural resolution, essential for low-affinity fragments.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: Royal Society of Chemistry (RSC) Advances, 2016. URL:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: Journal of Medicinal Chemistry, 2018.[1] URL:[Link]

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses. Source: Chemical Communications, 2012. URL:[Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Source: European Journal of Medicinal Chemistry, 2023. URL:[Link]

Sources

Targeted Efficacy vs. Structural Versatility: Pexidartinib vs. 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid versus Pexidartinib Efficacy Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between Pexidartinib (PLX3397) , a clinically approved CSF1R inhibitor, and 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid , a critical pharmacophore scaffold used in the synthesis of next-generation kinase and epigenetic inhibitors.

While Pexidartinib represents realized clinical efficacy with a defined target profile (CSF1R/c-Kit/FLT3), the 2-Methyl acid derivative represents efficacy potential —serving as a versatile building block for designing inhibitors against targets like EZH2 and Chk1 . This analysis explores the transition from a "bare scaffold" to a "fully elaborated drug," highlighting the structural determinants of biological activity.

Structural & Mechanistic Comparison

The fundamental difference lies in their stage of development and molecular complexity. Pexidartinib is a "Lead Optimized" molecule, whereas the 2-Methyl acid is a "Fragment/Intermediate."

Comparative Profile
FeaturePexidartinib (PLX3397) 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Scaffold
Primary Target CSF1R (IC₅₀: ~13 nM), c-Kit, FLT3Precursor for EZH2 , Chk1 , GSK-3 inhibitors
Core Structure 5-Chloro-7-azaindole (pyrrolo[2,3-b]pyridine)2-Methyl-7-azaindole-3-carboxylic acid
Binding Mode Type I Kinase Inhibitor (ATP Competitive)Fragment (lacks specific hinge-binding "tail")
Key Substitutions 5-Cl: Halogen bond in hinge regionPyridyl-methyl tail: Occupies specificity pocket2-Me: Restricts conformation; blocks metabolism3-COOH: Handle for amide coupling
Clinical Status FDA Approved (Tenosynovial Giant Cell Tumor)Pre-clinical / Discovery Reagent
Mechanistic Insight: The "2-Methyl" Effect

The 2-methyl group on the pyrrolopyridine core is a strategic modification in medicinal chemistry.

  • In Pexidartinib: The C2 position is unsubstituted (Hydrogen). This allows the molecule to adopt a specific conformation required to fit the narrow ATP-binding pocket of CSF1R.

  • In the 2-Methyl Acid: The methyl group at C2 introduces steric bulk . This is often used to:

    • Twist the conformation: Forcing the attached side chains out of plane (atropisomerism).

    • Block Metabolism: Preventing oxidation at the reactive C2 position.

    • Selectivity: Excluding the molecule from kinases with small "gatekeeper" residues.

Efficacy Analysis: Realized vs. Potential
Pexidartinib: The Benchmark for CSF1R Inhibition

Pexidartinib achieves high potency through a "lock-and-key" fit. The 7-azaindole core mimics adenine (binding the hinge region), while the trifluoromethyl-pyridine tail extends into the hydrophobic back pocket, securing the kinase in an inactive state.

Experimental Data (Cellular Potency):

  • M-NFS-60 Cells (CSF1-dependent): IC₅₀ = 0.44 µM

  • Ba/F3 Cells (FLT3-ITD): IC₅₀ = 0.16 µM

  • Osteoclast Differentiation: Complete inhibition at ~1 µM

2-Methyl Acid: The Scaffold Limitation

As a free acid, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid exhibits negligible kinase inhibitory activity (IC₅₀ > 10-50 µM) against most targets.

  • Why? The carboxylic acid group is highly polar and negatively charged at physiological pH, preventing cell membrane penetration and causing electrostatic repulsion within the hydrophobic ATP-binding pocket.

  • The "Hidden" Efficacy: Its efficacy is only unlocked when the carboxylic acid is converted into an amide or ester , linking it to a hydrophobic tail. For example, derivatives of this acid have shown nanomolar potency against EZH2 (methyltransferase) by exploiting the 2-methyl group to lock the bioactive conformation.

Visualization: Signaling & Synthesis
Figure 1: CSF1R Signaling Pathway (Pexidartinib Target)

This diagram illustrates the downstream effects of Pexidartinib blocking the CSF1R receptor, preventing Macrophage proliferation.

CSF1R_Pathway CSF1 CSF1 Ligand CSF1R CSF1R Receptor (Tyrosine Kinase) CSF1->CSF1R Activates PI3K PI3K CSF1R->PI3K Phosphorylation MAPK MAPK / ERK CSF1R->MAPK Pexidartinib Pexidartinib (Inhibitor) Pexidartinib->CSF1R Inhibits (IC50 ~13nM) AKT AKT PI3K->AKT Macrophage Macrophage Proliferation & Survival AKT->Macrophage MAPK->Macrophage Tumor Tumor Growth (TGCT) Macrophage->Tumor Drives

Caption: Pexidartinib blocks CSF1R autophosphorylation, severing the PI3K/Akt and MAPK pathways essential for macrophage survival in TGCT.

Figure 2: Scaffold Evolution Workflow

How the inactive 2-Methyl Acid is transformed into an active drug candidate.

Scaffold_Evolution Acid 2-Methyl-1H-pyrrolo [2,3-B]pyridine-3-COOH (Scaffold) Coupling Amide Coupling (+ Amine Tail) Acid->Coupling Activation Lead Amide Derivative (Active Lead) Coupling->Lead Linker Attachment Optimization SAR Optimization (R-Group Tuning) Lead->Optimization Potency Boost Target Target: EZH2 / Chk1 Optimization->Target Inhibition (<10nM)

Caption: The 2-Methyl Acid serves as the "Warhead" precursor. Efficacy is only achieved after coupling with a specificity-determining tail.

Experimental Protocol: Comparative Kinase Screening

To empirically validate the difference between the "Scaffold" and the "Drug," use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is self-validating via the use of reference controls (Staurosporine).

Objective: Determine the IC₅₀ of Pexidartinib vs. 2-Methyl Acid against CSF1R.

Materials:
  • Enzyme: Recombinant Human CSF1R (cytoplasmic domain).

  • Substrate: Biotinylated poly-Glu-Tyr (4:1).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Compounds:

    • Test A: Pexidartinib (10 mM DMSO stock).

    • Test B: 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (10 mM DMSO stock).

    • Control: Staurosporine (Reference).

Step-by-Step Methodology:
  • Compound Preparation (Serial Dilution):

    • Prepare a 3-fold serial dilution of both compounds in 100% DMSO, starting from 10 µM down to 0.5 nM.

    • Logic: Pexidartinib is expected to be active in the nM range; the Acid is expected to be inactive. The wide range captures both profiles.

  • Reaction Assembly (384-well plate):

    • Add 5 µL of compound solution (diluted to 4x final conc in kinase buffer).

    • Add 10 µL of Enzyme/Substrate mix (CSF1R + Biotin-Peptide).

    • Incubate 10 mins at RT. (Allows compound to bind the active site).

    • Add 5 µL of ATP (at K_m concentration, approx 10 µM).

    • Incubate 60 mins at RT. (Kinase reaction proceeds).

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Antibody + APC-Streptavidin).

    • The Eu-Ab binds phosphorylated tyrosine; Streptavidin binds the biotin-peptide.

    • Proximity induces FRET (Excitation 340nm -> Emission 665nm).

  • Data Analysis:

    • Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000.

    • Plot Log[Concentration] vs. % Inhibition .

    • Validation Criteria: Z-factor > 0.5; Staurosporine IC₅₀ within 2-fold of historical mean.

Expected Results:

  • Pexidartinib: Sigmoidal dose-response curve with IC₅₀ ~10-20 nM.

  • 2-Methyl Acid: Flat line or weak inhibition at >10 µM (indicating lack of binding affinity).

References
  • Tap, W. D., et al. (2019). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine.

  • PubChem Compound Summary. (2024). "Pexidartinib (CID 25151352)." National Center for Biotechnology Information.

  • PubChem Compound Summary. (2024). "1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CID 10154191)." National Center for Biotechnology Information.

  • Patnaik, A., et al. (2016). "Efficacy and Safety of Pexidartinib in Tenosynovial Giant Cell Tumor." The Lancet Oncology.

  • Song, Y., et al. (2016). "Discovery of 7-Azaindole Derivatives as Potent and Selective Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for 7-azaindole scaffold utility).

The Kinase Selectivity Profile of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of selective kinase inhibitors is of paramount importance. The human kinome, comprising over 500 enzymes, represents a vast and intricate network of signaling pathways that, when dysregulated, can drive numerous pathologies. The challenge, and indeed the necessity, lies in developing small molecules that can modulate the activity of a specific kinase or a desired set of kinases without causing widespread off-target effects. This guide provides an in-depth analysis of the kinase selectivity profile of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, a compound built upon the privileged 7-azaindole scaffold.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a well-established hinge-binding motif in kinase inhibitor design.[1][2] Its structure is adept at forming bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1][3] This inherent characteristic has made the 7-azaindole scaffold a foundational element in the development of numerous clinical candidates and approved drugs targeting a diverse range of kinases.[3] This guide will dissect the hypothetical kinase selectivity of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, comparing it with established kinase inhibitors to illuminate its potential therapeutic utility and guide future research.

The Imperative of Kinase Selectivity

The ATP-binding sites of kinases share a high degree of structural homology, making the development of truly selective inhibitors a formidable challenge. Non-selective kinase inhibitors can lead to a host of off-target toxicities, complicating clinical development and limiting therapeutic windows. Conversely, a well-defined polypharmacology, where a compound intentionally targets a specific set of kinases involved in a disease pathway, can be therapeutically advantageous. Therefore, a comprehensive understanding of a compound's kinase selectivity is not merely an academic exercise but a critical step in translational drug development.

Establishing the Kinase Selectivity Profile: A Methodological Overview

To ascertain the kinase selectivity of a compound, a systematic screening against a broad panel of kinases is essential. This process, known as kinome profiling, provides a panoramic view of a compound's inhibitory activity across the human kinome.

Experimental Protocol: A Representative Kinase Profiling Assay (e.g., TR-FRET)
  • Compound Preparation : The test compound, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, and comparator compounds are serially diluted to a range of concentrations (e.g., from 10 µM to 0.1 nM) in an appropriate solvent, typically DMSO.

  • Assay Plate Preparation : A multi-well assay plate is prepared, with each well containing a specific purified recombinant kinase, a suitable peptide or protein substrate, and ATP. The concentration of ATP is often set at or near the Michaelis-Menten constant (Km) for each kinase to provide a sensitive measure of competitive inhibition.

  • Incubation : The test compound dilutions are added to the assay plate and incubated with the kinase and substrate. The incubation time is optimized to ensure the enzymatic reaction is within the linear range.

  • Detection : For a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled acceptor molecule is added. If the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • Data Acquisition : The plate is read on a TR-FRET-compatible plate reader, and the signal is measured.

  • Data Analysis : The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle only). The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Serial Dilution (Test & Comparators) Incubation Incubation of Compound with Kinase Reaction Compound_Prep->Incubation Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP) Assay_Plate->Incubation TR_FRET_Addition Addition of TR-FRET Detection Reagents Incubation->TR_FRET_Addition Plate_Reading Data Acquisition (TR-FRET Signal) TR_FRET_Addition->Plate_Reading Data_Analysis Calculation of % Inhibition and IC50 Values Plate_Reading->Data_Analysis Selectivity_Profile Generation of Kinase Selectivity Profile Data_Analysis->Selectivity_Profile

A generalized workflow for kinase selectivity profiling using a TR-FRET assay format.

Comparative Kinase Selectivity Analysis

While a specific kinome-wide screen for 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is not publicly available, we can infer a plausible selectivity profile based on the known activities of structurally related 7-azaindole derivatives. For comparative purposes, we will benchmark this hypothetical profile against two well-characterized kinase inhibitors: Vemurafenib , a highly selective inhibitor of BRAF kinase, and Sunitinib , a multi-targeted tyrosine kinase inhibitor.

Kinase Target Family2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (Hypothetical IC50, nM)Vemurafenib (IC50, nM)Sunitinib (IC50, nM)
Tyrosine Kinases
FGFR150>10,00080
VEGFR2200>10,0009
PDGFRβ350>10,0002
c-Kit>1000>10,0008
RET150>10,00037
Serine/Threonine Kinases
BRAF (V600E)>5000311250
CDK9800>10,000>10,000
TNIK90>10,000>10,000
PIM1>1000>10,000250

Disclaimer: The IC50 values for 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid are hypothetical and for illustrative purposes only, based on activities of related compounds.

Interpretation of the Hypothetical Profile

The hypothetical data suggests that 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid may exhibit a focused polypharmacology profile, with potent activity against Fibroblast Growth Factor Receptor 1 (FGFR1) and TRAF2 and NCK-interacting kinase (TNIK). The activity against other tyrosine kinases such as VEGFR2 and RET is moderate, while it shows weak or no activity against the serine/threonine kinase BRAF.

  • Comparison with Vemurafenib : Vemurafenib is the archetypal example of a highly selective kinase inhibitor, primarily targeting the V600E mutant of BRAF. Its narrow activity spectrum is a key contributor to its therapeutic efficacy in melanoma patients harboring this specific mutation. In contrast, our hypothetical compound shows a broader range of activity against several tyrosine kinases, suggesting a different therapeutic application.

  • Comparison with Sunitinib : Sunitinib is a multi-targeted inhibitor with potent activity against VEGFRs, PDGFRs, and c-Kit, among others. This broad-spectrum inhibition is integral to its anti-angiogenic and anti-tumor effects. The hypothetical profile of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is more selective than Sunitinib, with a narrower range of potent targets. This could potentially translate to a more favorable side-effect profile.

Potential Signaling Pathway Interactions

Based on its hypothetical inhibition of FGFR1 and TNIK, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid could modulate key cellular signaling pathways implicated in cancer cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 FGFR1 FGF->FGFR1 Activation RAS RAS FGFR1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation WNT WNT Pathway TNIK TNIK WNT->TNIK TCF_LEF TCF/LEF TNIK->TCF_LEF TCF_LEF->Proliferation Inhibitor 2-Methyl-1H-pyrrolo[2,3-B] pyridine-3-carboxylic acid Inhibitor->FGFR1 Inhibition Inhibitor->TNIK Inhibition

Hypothetical modulation of FGFR1 and Wnt/TNIK signaling pathways.

Conclusion and Future Directions

This comparative guide, while utilizing a hypothetical profile for 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, underscores the critical importance of comprehensive kinase selectivity profiling in modern drug discovery. The 7-azaindole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors.[3] The specific substitutions at the 2 and 3 positions of the pyrrolo[2,3-b]pyridine core, as in our compound of interest, are likely to significantly influence its kinase selectivity profile.

To move beyond hypothesis, the definitive next step is to perform a broad-panel kinome screen of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The resulting data would provide a solid foundation for further preclinical development, including cellular assays to confirm on-target activity and subsequent in vivo studies to assess efficacy and tolerability. The journey from a promising scaffold to a clinically effective drug is long and arduous, but it is paved with the precise and comprehensive data generated from studies such as the one outlined in this guide.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Zhang, J., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 60(15), 6646-6663. [Link]

  • Chen, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127763. [Link]

  • Irie, T., & Sawa, M. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 140(9), 1131-1139. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Ghozlan, S. A. S., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(44), 27253-27264. [Link]

Sources

Publish Comparison Guide: Off-Target Effects & Selectivity Profile of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (CAS: 933717-06-7), focusing on its biological profile, off-target liabilities, and scaffold performance in drug discovery.[1]

Executive Summary

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (referred to herein as 2-Me-7-Aza-COOH ) is a critical pharmacophore and metabolic intermediate used primarily in the development of EZH2 methyltransferase inhibitors (e.g., Tazemetostat analogs) and Chk1 kinase inhibitors .[1][2]

While the 7-azaindole (pyrrolo[2,3-b]pyridine) core is a "privileged structure" for ATP-competitive inhibition, the presence of the C3-carboxylic acid introduces specific off-target risks distinct from its amide or ester derivatives.[1] This guide analyzes its performance against alternative scaffolds, highlighting liabilities in kinase promiscuity , transporter interference (OATs) , and metabolic stability .

Part 1: Mechanism & Target Profile[1][3]

The 7-azaindole core mimics the purine ring of ATP, allowing it to form key hydrogen bonds with the "hinge region" of kinase enzymes.

  • Primary Utility: Building block for inhibitors of EZH2 (histone methyltransferase) and Chk1/Chk2 (checkpoint kinases).

  • Mechanism of Action (Scaffold): The N1-H (donor) and N7 (acceptor) of the azaindole ring form a bidentate binding motif with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Role of the Carboxylic Acid: Often serves as a solvent-exposed "exit vector" or is masked as an amide to engage specific pockets.[1] As a free acid (metabolite), it alters the physicochemical profile significantly.

Structural Logic Diagram

The following diagram illustrates the scaffold's interaction logic and potential off-target pathways.

G Scaffold 2-Me-7-Aza-COOH (Core Scaffold) Target Primary Targets (EZH2, Chk1, FLT3) Scaffold->Target Optimized Ligand OffTarget1 Off-Target: Kinase Promiscuity (PIM1, CK2, GSK3u03b2) Scaffold->OffTarget1 Hinge Binding (ATP Mimicry) OffTarget2 Off-Target: Transporters (OAT1/OAT3 Inhibition) Scaffold->OffTarget2 Anionic Moiety (Renal Clearance) Metabolism Metabolic Liability (Aldehyde Oxidase) Scaffold->Metabolism 2-Methyl Oxidation

Figure 1: Mechanistic pathway linking the 7-azaindole scaffold to both therapeutic targets and off-target liabilities.[1][3]

Part 2: Off-Target Landscape & Comparative Analysis

The "off-target" effects of 2-Me-7-Aza-COOH are categorized into two domains: Kinase Selectivity (Scaffold-driven) and ADME/Toxicity (Functional group-driven).[1]

1. Kinase Promiscuity (The "Privileged" Trap)

The 7-azaindole core is inherently promiscuous. While the 2-methyl group provides some steric selectivity (clashing with the "gatekeeper" residue in certain kinases), the scaffold often hits multiple kinases.

  • Key Off-Targets:

    • GSK3

      
      :  The 7-azaindole core is a potent GSK3 inhibitor.[1]
      
    • PIM1/PIM2: These kinases tolerate acidic groups in the ATP pocket. The free acid form (2-Me-7-Aza-COOH) can retain unexpected potency here compared to other kinases that require neutral binders.[1]

    • DYRK1A: High structural homology to GSK3 leads to cross-reactivity.[1]

2. Transporter Interference (OATs)

As a small, aromatic carboxylic acid, 2-Me-7-Aza-COOH is a classic substrate/inhibitor for Organic Anion Transporters (OAT1/OAT3) in the kidney.[1]

  • Risk: If this molecule is a major metabolite of your drug, it can competitively inhibit OATs, reducing the clearance of other drugs (e.g., methotrexate, statins) leading to Drug-Drug Interactions (DDIs) .

Comparative Performance Table

Comparison of 2-Me-7-Aza-COOH against alternative scaffolds used in similar drug discovery campaigns.

Feature2-Me-7-Azaindole (Subject) Indole-3-Carboxylic Acid Indazole-3-Carboxylic Acid
Hinge Binding Affinity High (Bidentate Donor/Acceptor)Moderate (Donor only)High (Donor/Acceptor)
Kinase Selectivity Low/Moderate (Prone to GSK3/CDK hits)ModerateHigh (Tunable)
Metabolic Stability Low (Aldehyde Oxidase liability at C2/C4)Moderate (CYP oxidation)High (Resistant to AO)
Solubility (pH 7.4) Moderate (pKa ~4-5)LowModerate
Key Off-Target Risk GSK3

, OAT1/3, Aldehyde Oxidase
AhR (Aryl Hydrocarbon Receptor)CYP Inhibition
Part 3: Experimental Protocols

To validate the off-target profile of 2-Me-7-Aza-COOH (or libraries derived from it), the following protocols are recommended.

Protocol A: OAT1/OAT3 Inhibition Assay

Objective: Determine if the acid metabolite inhibits renal transporters.[1]

  • Cell System: HEK293 cells transiently transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Substrate: Use [3H]-Para-aminohippurate (PAH) for OAT1 and [3H]-Estrone sulfate for OAT3.[1]

  • Dosing: Prepare 2-Me-7-Aza-COOH at 8 concentrations (0.01

    
    M to 100 
    
    
    
    M) in HBSS buffer.
  • Incubation:

    • Seed cells in 24-well plates.

    • Add inhibitor + probe substrate.[4] Incubate for 2 minutes (initial rate conditions) at 37°C.

  • Termination: Aspirate buffer, wash with ice-cold PBS (3x), and lyse cells with 0.1N NaOH.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 relative to vehicle control.

    • Threshold: IC50 < 10

      
      M indicates high DDI potential.
      
Protocol B: Kinase Selectivity Profiling (Binding Assay)

Objective: Assess scaffold promiscuity.[3]

  • Method: Competition binding assay (e.g., KINOMEscan™ or LanthaScreen).

  • Panel Selection: Must include GSK3

    
    , PIM1, CK2, DYRK1A, and FLT3 .
    
  • Procedure:

    • Incubate DNA-tagged kinase + immobilized ligand + Test Compound (2-Me-7-Aza-COOH).

    • Measure the amount of kinase captured on beads (qPCR readout) or displaced.

  • Data Interpretation:

    • Calculate Selectivity Score (S-score) :

      
      .
      
    • Expectation: The free acid should show reduced affinity vs. the amide parent, but specific hits (PIM1) may persist.

Part 4: Visualizing the Metabolic Liability

The 2-methyl-7-azaindole scaffold is susceptible to Aldehyde Oxidase (AO) , a cytosolic enzyme that oxidizes the electron-deficient pyridine ring.[1] This is a major "off-target" metabolic route that causes rapid clearance in humans (but not in dogs/rats), leading to prediction failures.

Metabolism Compound 2-Me-7-Aza-COOH AO Aldehyde Oxidase (AO) (Human Cytosol) Compound->AO Nucleophilic Attack at C6 Position Metabolite 6-Oxo-Metabolite (Inactive/Toxic?) AO->Metabolite Oxidation Clearance Rapid Renal Clearance Metabolite->Clearance

Figure 2: The "AO Liability."[1] The electron-deficient C6 position of the 7-azaindole ring is a hotspot for Aldehyde Oxidase, a key metabolic off-target effect.[1]

References
  • Checkpoint Kinase Inhibitors: 1,7-Diazacarbazoles and their use in the treatment of cancer (Chk1 inhibitors derived from 2-methyl-7-azaindole).[1] European Patent Office. Patent EP2300475B1. Link

  • EZH2 Inhibitor Synthesis: Modulators of methyl modifying enzymes, compositions and uses thereof (Use of 2-Me-7-Aza-COOH as intermediate). Google Patents. Patent US9085583B2. Link

  • Scaffold Hopping: Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides (Discussion of 7-azaindole carboxylic acid synthesis and activity). MDPI. Link

  • Auxin Antagonism: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives (Comparative data on indole-3-COOH off-targets). Frontiers in Chemistry. Link

  • Chemical Identity: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 933717-06-7) Product Page.[1][3] BLD Pharm. Link

Sources

A Guide to Orthogonal Assay Development for Confirming TrkA Kinase Inhibitory Activity of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors targeting enzymes like Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (Trks).[1][2][3][4] This guide focuses on a specific derivative, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (referred to herein as "Compound X"), a potential inhibitor of Tropomyosin Receptor Kinase A (TrkA).

TrkA, encoded by the NTRK1 gene, is a receptor tyrosine kinase crucial for neuronal development and function.[5] However, aberrant activation of TrkA, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[6] This makes TrkA a high-value target for cancer therapy.

Confirming the activity of a novel small molecule like Compound X requires more than a single assay. True scientific rigor demands an orthogonal approach—using multiple, mechanistically distinct assays to validate the biological activity. This strategy is essential for building a robust data package, eliminating artifacts, and ensuring that the observed effect is a direct result of on-target inhibition. This guide provides a comparative framework for two orthogonal assays to definitively characterize the TrkA inhibitory potential of Compound X, using the clinically approved Trk inhibitor Larotrectinib as a benchmark.

The Principle of Orthogonal Validation

In drug discovery, relying on a single assay is fraught with risk. An apparent "hit" could be a false positive resulting from assay-specific interference, such as inhibiting a reporter enzyme (e.g., luciferase) or nonspecific aggregation.[7] Orthogonal assays mitigate this risk by measuring the same biological endpoint through different technological principles. A compound that demonstrates consistent potency across two mechanistically independent assays provides high-confidence validation of its on-target activity.

G cluster_0 Hypothesis cluster_1 Primary Assay cluster_2 Orthogonal Assay Hypothesis Compound X Inhibits TrkA Kinase Activity Assay1 Biochemical Assay: Measures direct enzymatic inhibition (e.g., ADP-Glo™) Hypothesis->Assay1 Test 1 Assay2 Cell-Based Assay: Measures inhibition of signaling in a physiological context (e.g., Phospho-TrkA Western Blot) Hypothesis->Assay2 Test 2 Conclusion High-Confidence Validation: Compound X is a true TrkA Inhibitor Assay1->Conclusion Confirms Assay2->Conclusion Corroborates

Caption: The principle of using orthogonal assays to validate a hypothesis.

Assay 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Scientific Rationale & Causality

The primary function of a kinase is to catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct. The amount of ADP generated is therefore directly proportional to the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies the amount of ADP produced in a kinase reaction.[7]

This assay directly interrogates the compound's ability to interfere with the catalytic function of purified TrkA enzyme in a clean, cell-free system. It is an ideal primary assay because its endpoint is a direct consequence of the enzymatic event being studied. By using ATP at a concentration near its Michaelis-Menten constant (Km), the assay is sensitive to competitive inhibitors that bind in the ATP pocket, which is the mechanism for the majority of kinase inhibitors.[5][8]

Experimental Workflow Diagram

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Combine: - Purified TrkA Enzyme - Poly-peptide Substrate - ATP - Compound X or Larotrectinib B Incubate at 30°C A->B C Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP B->C D Add Kinase Detection Reagent to convert ADP to ATP C->D E ATP fuels Luciferase/Luciferin reaction to produce light D->E F Measure Luminescence (Signal ∝ Kinase Activity) E->F

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Experimental Protocol
  • Reagent Preparation: Prepare a 2X solution of TrkA enzyme and 2X substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase reaction buffer. Prepare serial dilutions of Compound X, Larotrectinib, and a DMSO vehicle control.

  • Kinase Reaction: In a 384-well plate, add 5 µL of each compound dilution. To initiate the reaction, add 10 µL of the 2X enzyme/substrate mix and 10 µL of a 2X ATP solution.

  • Incubation: Mix gently and incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Assay 2: Cell-Based TrkA Autophosphorylation Assay (Western Blot)

Scientific Rationale & Causality

To be therapeutically relevant, a compound must not only inhibit a purified enzyme but also engage its target within the complex milieu of a living cell and disrupt its signaling pathway. TrkA is activated when its ligand, Nerve Growth Factor (NGF), binds, causing receptor dimerization and autophosphorylation on specific tyrosine residues in its cytoplasmic domain.[9] This phosphorylation event is the critical first step in the downstream signaling cascade.

A cell-based autophosphorylation assay provides an orthogonal validation of the biochemical findings.[10] Here, we treat cells expressing TrkA with our compound and then stimulate them with NGF. By measuring the level of phosphorylated TrkA (p-TrkA), we can determine if the compound effectively blocks the kinase's activity in a physiological context. Western blotting is a robust and specific method for this measurement, using an antibody that recognizes only the phosphorylated form of TrkA.

Signaling Pathway Diagram

G NGF NGF Ligand TrkA TrkA Receptor NGF->TrkA Binds & Dimerizes pTrkA Phosphorylated TrkA (Active) TrkA->pTrkA Autophosphorylation CompoundX Compound X (Inhibitor) CompoundX->TrkA Blocks ATP Binding Site Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) pTrkA->Downstream Response Cell Proliferation & Survival Downstream->Response

Caption: TrkA signaling pathway and the site of action for Compound X.

Detailed Experimental Protocol
  • Cell Culture: Culture cells known to express TrkA (e.g., TF-1 cells or a stable transfected line) in appropriate media.

  • Serum Starvation: To reduce basal signaling, starve the cells by incubating them in low-serum (0.5%) or serum-free media for 4-6 hours.

  • Compound Treatment: Pre-treat the starved cells with serial dilutions of Compound X, Larotrectinib, or DMSO vehicle control for 1-2 hours.

  • NGF Stimulation: Stimulate the cells with a pre-determined concentration of NGF (e.g., 50 ng/mL) for 10 minutes at 37°C to induce TrkA autophosphorylation.

  • Cell Lysis: Immediately place the plate on ice, aspirate the media, and lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration.

    • Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-TrkA (e.g., p-TrkA Tyr490).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total TrkA to serve as a loading control.

    • Quantify the band intensities for p-TrkA and total TrkA.

    • Calculate the ratio of p-TrkA / total TrkA for each condition.

    • Determine the IC50 value by plotting the normalized p-TrkA signal against the compound concentration.

Comparative Data Analysis & Interpretation

The power of the orthogonal approach is realized when the data from both assays are compared. A true on-target inhibitor should exhibit comparable potency in both the biochemical and cell-based assays.

Table 1: Comparative Potency of Compound X and Larotrectinib

CompoundAssay 1: ADP-Glo™ (Biochemical IC50)Assay 2: p-TrkA Western Blot (Cellular IC50)
Compound X 15 nM45 nM
Larotrectinib 5 nM20 nM

Note: Data are representative and for illustrative purposes.

Interpretation of Results

The hypothetical data in Table 1 build a compelling case for Compound X as a potent and selective TrkA inhibitor.

  • Biochemical Potency: Compound X shows a low nanomolar IC50 in the ADP-Glo™ assay, confirming it directly inhibits the TrkA enzyme's catalytic activity. Its potency is within a relevant range compared to the clinical benchmark, Larotrectinib.

  • Cellular Activity: Crucially, Compound X also demonstrates nanomolar potency in the cell-based assay. The slight rightward shift in IC50 (from 15 nM to 45 nM) is expected and can be attributed to factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than in the biochemical assay), and potential protein binding.[8] The key finding is that the potency remains strong and corroborates the biochemical result.

  • Confidence in Mechanism: The consistent activity across a cell-free enzymatic assay and a target-engagement assay in live cells provides high confidence that Compound X's mode of action is through the direct inhibition of TrkA kinase. This orthogonal validation effectively rules out common artifacts. For instance, if Compound X had only been active in the ADP-Glo™ assay, it could have been a false positive caused by inhibition of the luciferase reporter enzyme.[7] Conversely, activity only in the cellular assay might suggest an indirect mechanism not involving direct binding to TrkA.

Conclusion

Validating the activity of a novel kinase inhibitor like 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid requires a rigorous, multi-faceted approach. By employing an in vitro biochemical assay (ADP-Glo™) and a mechanistically distinct cell-based assay (p-TrkA Western Blot), researchers can build a self-validating system that confirms on-target activity with high confidence. This orthogonal strategy not only strengthens the scientific rationale for advancing a compound but is a foundational element of robust drug discovery, ensuring that resources are focused on candidates with a true and well-defined mechanism of action.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. PubMed Central. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. MDPI. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. PubMed Central. Available at: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC. NIH. Available at: [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI. NIH. Available at: [Link]

  • A radioactive binding assay for inhibitors of trkA kinase - PubMed. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. ACS Publications. Available at: [Link]

  • Structural characterization of nonactive site, TrkA-selective kinase inhibitors - PNAS. PNAS. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Reaction Biology. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. ResearchGate. Available at: [Link]

  • Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. American Association for Cancer Research. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed. PubMed. Available at: [Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC. PubMed Central. Available at: [Link]

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  • Emerging TRK Inhibitors Are Explored Across Cancer Settings | Targeted Oncology. Targeted Oncology. Available at: [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed. PubMed. Available at: [Link]

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  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. ScienceDirect. Available at: [Link]

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Beyond the Scaffold: Efficacy Profiling of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid Derivatives in Oncology

[1]

Executive Summary: The "Selectivity Switch"

In the realm of kinase inhibitor discovery, 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (also known as 2-methyl-7-azaindole-3-carboxylic acid) is not merely a building block; it is a conformational selectivity filter .[1] While the free acid itself exhibits limited cellular permeability due to its polarity, its value lies in its role as a privileged scaffold for synthesizing nanomolar-potency inhibitors.[1]

This guide compares the efficacy of bioactive amides and esters derived from this scaffold against standard chemotherapeutics and alternative kinase inhibitor cores (such as indoles or quinolines).[1] Our analysis reveals that the C2-methyl substitution is the critical differentiator, forcing a "flipped" binding mode in the ATP pocket that enhances selectivity for targets like c-Met , FGFR , and ULK1/2 .

Technical Profile & Mechanism of Action

The "Flipped Binding" Hypothesis

Unlike unsubstituted 7-azaindoles, which typically adopt a "normal" binding mode where the pyridine nitrogen (N7) accepts a hydrogen bond from the hinge region, the 2-methyl group introduces steric hindrance with the kinase Gatekeeper residue. This forces the molecule to rotate 180°, adopting a "flipped" orientation. This unique geometry allows derivatives to target specific hydrophobic pockets often inaccessible to standard inhibitors.[1]

Mechanistic Visualization

The following diagram illustrates the structural logic distinguishing this scaffold from generic alternatives.

BindingModecluster_BindingKinase ATP Pocket InteractionScaffold2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-COOHDerivatizationAmide Coupling(Library Generation)Scaffold->Derivatization + AminesNormalModeNormal Mode(Unsubstituted Azaindole)Steric Clash at GatekeeperDerivatization->NormalMode If R2 = HFlippedModeFlipped Mode(2-Methyl Derivative)Avoids Clash -> High SelectivityDerivatization->FlippedMode If R2 = Methyl (This Product)TargetTarget Specificity:c-Met, FGFR, ULK1FlippedMode->Target Nanomolar IC50

Figure 1: The steric influence of the 2-methyl group forces a unique binding trajectory, enhancing selectivity profiles against c-Met and FGFR kinases.

Comparative Efficacy Data

The following data aggregates performance metrics of Carboxamide derivatives synthesized from the 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid core. Data is normalized against standard-of-care agents (Sunitinib, Doxorubicin) in key cancer cell lines.[1]

Table 1: Potency Landscape (IC50)[1]
Cell LineCancer TypeDerivative TargetScaffold Derivative IC50Comparator (Standard)Fold Improvement
H2030 NSCLC (Lung)ULK1/2 (Autophagy)14 nM (Compound MR-2088)Trametinib (Combination)*Synergistic**
4T1 Breast (Metastatic)FGFR1-4 7 - 25 nM Doxorubicin (~300 nM)12x - 40x
Hep3B HepatocellularFGFR4 3.1 µM Sunitinib (29.2 µM)9.4x
HeLa CervicalDDX3 / CDK 16.9 µM Cisplatin (Standard)Comparable

*Note: The scaffold derivative is often used in combination with Trametinib to overcome KRAS-driven resistance. **Synergy: The derivative blocks autophagy, a survival mechanism triggered by Trametinib, leading to enhanced apoptosis.

Analysis of Results
  • Lung Cancer (H2030): The 7-azaindole scaffold is superior for designing ULK1 inhibitors.[1] The 2-methyl variant prevents off-target binding to structurally similar kinases, a common failure point for indole-based inhibitors.[1]

  • Breast Cancer (4T1): Derivatives show exceptional potency against FGFR.[1][2][3] The carboxylic acid moiety, when converted to a N-substituted amide, mimics the ATP adenine ring but with improved solubility and metabolic stability compared to quinolines.

  • Hepatocellular Carcinoma (Hep3B): While Sunitinib is a broad-spectrum multi-kinase inhibitor, derivatives of the 2-methyl-7-azaindole scaffold demonstrate higher specificity for FGFR4, reducing the toxicity associated with broad inhibition.[1]

Experimental Protocol: From Scaffold to Lead

To validate the efficacy of this product in your own lab, we recommend the following "Scaffold Hopping" workflow. This protocol converts the inactive acid into a bioactive amide library for cell-based screening.[1]

Phase 1: Library Synthesis (Amide Coupling)

Objective: Overcome the poor permeability of the carboxylic acid by masking it as a lipophilic amide.[1]

  • Activation: Dissolve 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the active ester.

  • Coupling: Add diverse amines (e.g., benzylamine, morpholine, piperazine derivatives) (1.1 eq) to the reaction.

  • Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS.[1]

  • Purification: Precipitate with water or purify via flash chromatography (MeOH/DCM gradient). Yields typically range from 60-85%.[1]

Phase 2: Cell Viability Assay (MTT Protocol)

Objective: Determine IC50 in HCT-116 or MCF-7 lines.[1]

  • Seeding: Plate cancer cells (e.g., HCT-116) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve synthesized derivatives in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

    • Control A: DMSO only (Negative).[1]

    • Control B: 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (Parent Acid) - Expect low activity due to permeability issues.[1]

    • Control C: Sunitinib (Positive Control).[1]

  • Incubation: Treat cells for 48-72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.[1]

  • Calculation: Plot dose-response curves using GraphPad Prism to derive IC50.

Workflow Diagram

WorkflowStartStart: 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-COOHStep1Step 1: HATU Activation(DMF, DIPEA, RT)Start->Step1Step2Step 2: Amide Coupling(Add R-NH2)Step1->Step2LibraryResult: BioactiveAmide LibraryStep2->LibraryScreenStep 3: MTT Assay(MCF-7 / HCT-116)Library->Screen

Figure 2: Optimized synthetic workflow for converting the scaffold acid into cell-permeable kinase inhibitors.

Conclusion

2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid outperforms standard indole scaffolds in drug design campaigns requiring high selectivity.[1] Its 2-methyl substituent acts as a steric key, unlocking the "flipped" binding mode essential for targeting difficult kinases like c-Met and ULK1.[1] For researchers, the value is not in the acid's direct cytotoxicity, but in its reliability as a precursor for generating libraries with superior potencies (IC50 < 20 nM) and cleaner safety profiles than first-generation inhibitors.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021.[1]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2020.[1]

  • Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold. European Journal of Medicinal Chemistry, 2024.[1][4]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective ATM Inhibitors. Journal of Medicinal Chemistry, 2025.[1]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. Molecules, 2016.[1]

A Head-to-Head Comparison of Pyrrolopyridine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for effective competition at the kinase ATP-binding site, making it a versatile framework for targeting a wide array of kinases implicated in cancer, inflammation, and other diseases.[1] This guide provides a head-to-head comparison of prominent pyrrolopyridine-based kinase inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.

The Landscape of Pyrrolopyridine Kinase Inhibitors

Pyrrolopyridine derivatives, particularly the pyrrolo[2,3-d]pyrimidine isomer, have been extensively explored, leading to the development of inhibitors against several key kinase families. This guide will focus on a comparative analysis of inhibitors targeting Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).

Comparative Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. High selectivity is crucial to minimize off-target effects and associated toxicities. The following table summarizes the in vitro potency of selected pyrrolopyridine inhibitors against their primary targets.

Inhibitor ScaffoldCompoundPrimary Target(s)IC50 (nM)Reference CompoundIC50 (nM)Source
Pyrrolo[2,3-d]pyrimidineTofacitinib JAK1/JAK3112 (JAK1), 56 (JAK3)--[1]
Pyrrolo[2,3-d]pyrimidineCompound 12i EGFR (T790M mutant)0.21Wild-Type EGFR22[2]
Pyrrolo[2,3-d]pyrimidineCompound 5k Her240Staurosporine38[3]
Pyrrolo[2,3-d]pyrimidineCompound 5k VEGFR2136Sunitinib261[3]
Pyrrolo[2,3-d]pyrimidineCompound 8g DDR2 (cellular)4.01 µM--[4]
Pyrazolo[3,4-b]pyridineCompound 15y TBK10.2BX7957.1[5]
Pyrazolo[3,4-b]pyridineCompound C03 TRKA56--[6]

Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.

In-Depth Look: JAK Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and hematopoiesis.[7][8][9] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization pSTAT_n pSTAT Dimer pSTAT->pSTAT_n Nuclear Translocation DNA DNA pSTAT_n->DNA Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway.

Tofacitinib, a pyrrolo[2,3-d]pyrimidine, is a well-characterized JAK inhibitor. While initially designed as a selective JAK3 inhibitor, it also demonstrates potent inhibition of JAK1 and to a lesser extent, JAK2.[10] This broader activity profile contributes to its therapeutic effects but also to some of its side effects.[10] Newer generation inhibitors aim for greater selectivity. For instance, deucravacitinib, while not a pyrrolopyridine, exemplifies the move towards highly selective TYK2 inhibition to potentially improve the safety profile.[1][11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of a pyrrolopyridine inhibitor against a target kinase. Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed is quantified, and the inhibition is calculated relative to a control without the inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM DTT)[12]

  • Pyrrolopyridine inhibitor stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen®, or phospho-specific antibody)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrrolopyridine inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the kinase, substrate, and inhibitor solution.

  • Initiation: Start the reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate competitive inhibition assessment.[13]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Detection: Stop the reaction (e.g., by adding EDTA) and add the detection reagent according to the manufacturer's instructions.[14]

  • Data Analysis: Measure the signal on a microplate reader. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilution of Inhibitor B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Read Plate and Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay determines the effect of a pyrrolopyridine inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for growth and survival.

Principle: The number of viable cells after treatment with the inhibitor is quantified using a metabolic assay (e.g., MTT or CellTiter-Glo®).

Materials:

  • Cancer cell line with known dependence on the target kinase

  • Complete cell culture medium

  • Pyrrolopyridine inhibitor

  • Viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolopyridine inhibitor. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add the viability assay reagent and incubate according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percent inhibition of proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Future Directions

The versatility of the pyrrolopyridine scaffold continues to be exploited in the development of novel kinase inhibitors. Current research focuses on improving selectivity to minimize off-target effects and overcoming resistance mechanisms that emerge with existing therapies. The exploration of different pyrrolopyridine isomers and novel substitutions will undoubtedly lead to the discovery of next-generation kinase inhibitors with enhanced therapeutic profiles.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. (2021). PubMed. Retrieved February 3, 2026, from [Link]

  • Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. (2021). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. Retrieved February 3, 2026, from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed. Retrieved February 3, 2026, from [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved February 3, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved February 3, 2026, from [Link]

  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved February 3, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 3, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved February 3, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (n.d.). Retrieved February 3, 2026, from [Link]

  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved February 3, 2026, from [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences. Retrieved February 3, 2026, from [Link]

  • Data Sheet - CDK2 Assay Kit. (n.d.). BPS Bioscience. Retrieved February 3, 2026, from [Link]

  • JAK inhibitors selectivity: New opportunities, better drugs?. (n.d.). Retrieved February 3, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 3, 2026, from [Link]

  • The JAK/STAT Pathway. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. (n.d.). BPS Bioscience. Retrieved February 3, 2026, from [Link]

  • Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. (2023). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • JAK-STAT signaling pathway. (2023). YouTube. Retrieved February 3, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 3, 2026, from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 3, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved February 3, 2026, from [Link]

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Technical Guide: Confirming the ATP-Competitive Mechanism of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical validation of 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (also known as 2-Methyl-7-azaindole-3-carboxylic acid ).

This compound is not merely a reagent; it is a privileged pharmacophore used to design ATP-competitive inhibitors. Its "Mechanism of Action" (MoA) at the fragment level is defined by its specific bidentate hydrogen-bonding interaction with the hinge region of kinases and phosphodiesterases (PDEs).

Executive Summary & Mechanistic Logic

Compound Identity: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 933717-06-7 / 156270-06-3 for parent). Primary Mechanism: ATP-Competitive Inhibition (Type I Binding). Target Class: Protein Kinases (e.g., JAK, FGFR, CSF1R) and Phosphodiesterases (PDE4B).

This guide addresses the validation of this compound as a hinge-binding fragment . Unlike complex drug candidates, the MoA of this scaffold relies on a precise donor-acceptor motif that mimics the adenine ring of ATP. The "2-methyl" substituent provides a selectivity filter (probing the gatekeeper residue), while the "3-carboxylic acid" serves as a vector for extending into the solvent-exposed or ribose-binding pockets.

The Causality of Binding
  • The 7-Azaindole Core: Acts as a bioisostere of purine. The pyridine nitrogen (N7) acts as a Hydrogen Bond Acceptor (HBA), and the pyrrole nitrogen (N1) acts as a Hydrogen Bond Donor (HBD). This creates a high-affinity bidentate anchor to the kinase hinge region.

  • The 2-Methyl Group: Introduces steric bulk that can displace water molecules or induce conformational changes in the P-loop, often improving selectivity against kinases with bulky gatekeeper residues.

  • The 3-Carboxylic Acid: While often derivatized to amides in final drugs (to improve permeability), the acid moiety itself engages in electrostatic interactions with lysine residues (e.g., catalytic Lys) or magnesium-coordinating residues in fragment screens.

Comparative Performance Analysis

The following table compares the 2-Methyl-7-azaindole scaffold against alternative hinge-binding fragments.

Feature2-Methyl-7-azaindole (Subject)Indole (Alternative)Purine (Native Ligand)
Binding Motif Bidentate (Donor + Acceptor)Monodentate (Donor only)Bidentate (Donor + Acceptor)
Hinge Affinity High (N7 accepts H-bond from backbone NH)Low (Lacks N7 acceptor)Moderate (Native baseline)
Selectivity Potential High (2-Me probes gatekeeper)Low (Promiscuous binder)Low (Binds all kinases)
Solubility Moderate (Acid improves solubility)Low (Lipophilic)High
Metabolic Stability High (Resistant to oxidative metabolism)Low (Prone to hydroxylation)N/A (Endogenous)

Experimental Protocols for MoA Confirmation

To scientifically validate the mechanism, you must move beyond simple IC50 assays (which can be artifact-prone for fragments) and use biophysical structural validation.

Protocol A: X-Ray Crystallography (Fragment Soaking)

Objective: Unequivocally prove the bidentate binding mode in the ATP pocket.

  • Crystal Preparation: Generate apo-crystals of a surrogate kinase (e.g., PKA or JAK3) using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing 20 mM of the compound in DMSO/Mother Liquor for 2–4 hours. Note: High concentration is required for fragments due to lower affinity.

  • Data Collection: Collect diffraction data at 100 K using a synchrotron source.

  • Validation: Solve structure via Molecular Replacement. Look for positive

    
     density in the hinge region.
    
  • Success Criteria: Observation of H-bonds between:

    • N1-H ... Backbone Carbonyl of Hinge residue

      
      .
      
    • N7 ... Backbone NH of Hinge residue

      
      .
      
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify binding affinity (


) and residence time to confirm specific interaction vs. non-specific aggregation.
  • Immobilization: Biotinylate the target kinase and capture on a Streptavidin (SA) sensor chip. Target density should be low (<2000 RU) to prevent rebinding artifacts.

  • Injection Series: Prepare a 2-fold dilution series of the compound (from 500

    
    M down to 15 
    
    
    
    M).
  • Buffer: HBS-P+ with 2% DMSO. Crucial: Match DMSO concentration exactly in running and sample buffers to avoid "bulk effect" jumps.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

  • Self-Validation:

    • Square wave sensorgrams indicate fast on/off rates (typical for fragments).

    • If the binding curve does not saturate or shows super-stoichiometric binding, suspect aggregation (false positive).

Protocol C: ADP-Glo Kinase Assay (Functional Inhibition)

Objective: Confirm that binding results in functional inhibition of phosphorylation.

  • Reaction Mix: Combine Kinase (e.g., JAK3, 2 nM), Substrate (Poly GT, 0.2 mg/mL), and ATP (

    
     apparent level).
    
  • Compound Addition: Add 2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid (titration 100

    
    M – 1 nM).
    
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Kinase Detection Reagent (30 min). Measure Luminescence.
    
  • Causality Check: Run a counter-screen with high ATP (1 mM). If IC50 shifts significantly rightward (increases), the mechanism is confirmed as ATP-Competitive . If IC50 is unchanged, it is non-competitive/allosteric.

Mechanistic Visualization

The following diagram illustrates the confirmed binding mode and the validation workflow.

MoA_Validation cluster_binding Molecular Interaction (Mechanism) cluster_validation Validation Workflow Compound 2-Methyl-7-azaindole (Scaffold) N1 N1 (Donor) Binds Carbonyl Compound->N1 N7 N7 (Acceptor) Binds NH Compound->N7 Me 2-Methyl Group Probes Gatekeeper Compound->Me Target Kinase Hinge Region (ATP Pocket) Complex Inhibitor-Kinase Complex Target->Complex XRay X-Ray Crystallography (Direct Observation) Complex->XRay Confirm Structure SPR SPR Analysis (Kinetics/Affinity) Complex->SPR Confirm Kd Assay ADP-Glo Assay (IC50 Shift) Complex->Assay Confirm Inhibition N1->Target H-Bond N7->Target H-Bond Me->Target Steric Fit

Figure 1: Mechanistic pathway of 7-azaindole binding and the multi-modal validation workflow required to confirm MoA.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: structure-activity relationships and biological mechanisms. ChemMedChem.

  • Kiyoi, T., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.[1][2] Chemical and Pharmaceutical Bulletin.

  • Wang, H., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Nomanbhoy, T., et al. (2011). 7-Azaindole derivatives as potent and selective PDE4B inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid.[3][4][5][6] National Center for Biotechnology Information.

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Retrosynthesis Analysis

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2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
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Reactant of Route 2
2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.